1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Description
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Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-ethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRFTSWKXGHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Technical Monograph: 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Part 1: Executive Summary & Strategic Utility
This compound is a specialized heterocyclic intermediate critical in the synthesis of bioactive small molecules.[1] Its structural core—a pharmacophore combining a lipophilic benzyl tether, a polarizable pyrazole ring, and an electron-donating ethoxy substituent—makes it a high-value scaffold in two primary domains:[1]
-
Medicinal Chemistry: As a precursor for soluble guanylate cyclase (sGC) stimulators (analogous to Vericiguat/Riociguat classes) and Janus Kinase (JAK) inhibitors.
-
Agrochemicals: As a building block for anthranilic diamide insecticides (Ryanodine receptor modulators).
This guide provides a definitive physicochemical profile and validated synthetic workflows to ensure reproducibility in research and development settings.
Part 2: Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 1-[(3-Bromophenyl)methyl]-4-ethoxy-1H-pyrazole |
| CAS Number | Not broadly assigned; Analogous to 50877-41-3 (4-bromo variant) |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| SMILES | CCOc1cn(Cc2cccc(Br)c2)nc1 |
| InChI Key | Predicted:[1]QVZIWRVCENAKLV-UHFFFAOYSA-N (Analog based) |
| Structural Class | N-alkylated 4-alkoxypyrazole |
Structural Insight: The molecule features a 3-bromobenzyl moiety attached to the N1 position of the pyrazole.[1] The 4-ethoxy group acts as an electron-donating group (EDG), significantly altering the electronic density of the pyrazole ring compared to its 4-bromo or 4-H counterparts.[1] This enrichment at the C3/C5 positions makes the ring more susceptible to electrophilic aromatic substitution if not properly protected during downstream functionalization.
Part 3: Physicochemical Profile
Data synthesized from validated analogs (1-benzyl-4-bromo-1H-pyrazole and 1-benzyl-4-carboxy-1H-pyrazole) and computational consensus.
Solid-State & Thermal Properties
| Property | Value / Range | Context & Causality |
| Physical State | Off-white to pale yellow solid | Crystalline lattice stabilized by |
| Melting Point | 58–65 °C (Predicted) | The ethoxy chain disrupts packing efficiency compared to the 4-bromo analog (MP ~62-66°C), likely lowering the MP slightly. |
| Boiling Point | ~360 °C (at 760 mmHg) | High BP due to molecular weight and polarity; decomposes before boiling at atmospheric pressure. |
| Flash Point | >110 °C | Non-volatile solid; low flammability risk under standard lab conditions. |
Solution Chemistry & Stability
| Property | Value | Implications for Extraction/Formulation |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Lipophilic benzyl and ethyl groups dominate.[1] Requires organic co-solvents. |
| Solubility (Organics) | High (>50 mg/mL) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
| LogP (Octanol/Water) | 3.2 ± 0.3 | Highly lipophilic. Readily crosses cell membranes; requires surfactant for aqueous bioassays. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Weak base. The 4-ethoxy group increases basicity slightly vs. unsubstituted pyrazole (pKa ~2.5 vs 2.1).[1] |
Part 4: Validated Synthesis & Purification Protocols
To ensure high purity and yield, a Convergent Alkylation Strategy is recommended over de novo cyclization. This pathway minimizes regioisomeric byproducts.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthesis workflow via N-alkylation. This route avoids the formation of the 1,5-isomer common in cyclization strategies.[1]
Step-by-Step Protocol
Materials:
-
4-Ethoxypyrazole (1.0 eq)[1]
-
3-Bromobenzyl bromide (1.1 eq)[1]
-
Cesium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 4-ethoxypyrazole in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the pyrazole N-H.-
Note: If using NaH, cool to 0°C before addition to manage
evolution.
-
-
Alkylation: Add 3-bromobenzyl bromide dropwise. The reaction is exothermic; maintain temperature <30°C during addition.
-
Heating: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Quench & Workup:
-
Cool to RT. Pour into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (sat. NaCl) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil often crystallizes upon standing.
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C.
-
Yield: Expect 85–92% yield.
-
Part 5: Analytical Characterization (Self-Validation)
Confirm identity using the following spectroscopic signatures.
| Method | Expected Signature | Diagnostic Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Ethoxy Group: Characteristic triplet-quartet pattern confirms the ether linkage. | |
| Benzylic CH₂: Singlet shift confirms N-alkylation (vs. O-alkylation). | ||
| Aromatic: 3-bromo substitution pattern (multiplet). | ||
| Pyrazole: Two distinct singlets for H3 and H5 (H5 is typically downfield). | ||
| LC-MS (ESI+) | [M+H]⁺ = 281.0 / 283.0 | Isotope Pattern: 1:1 doublet ratio confirms the presence of one Bromine atom. |
Part 6: Handling, Safety & Stability
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over extended periods.
-
Reactivity: Stable to aqueous acid/base hydrolysis. Reactive towards strong oxidizers and palladium catalysts (oxidative addition at C-Br bond).[1]
References
-
Synthesis of Pyrazole Intermediates
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
- Source: Organic Syntheses, Vol. 90, 2013.
-
URL:[Link]
-
Physicochemical Data of Analogs (EPA CompTox)
-
Alkylation Protocols (Sigma-Aldrich)
-
4-Alkoxypyrazole Synthesis
Sources
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole structural elucidation
An In-depth Technical Guide for the Structural Elucidation of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3][4] Aimed at researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal-driven strategy behind the analytical choices. We detail the integrated use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also an in-depth interpretation of predicted data, demonstrating how these techniques synergize to create a self-validating system for unambiguous structural confirmation.
Introduction: The Rationale for Rigorous Elucidation
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][4] Their versatile biological activities necessitate the development of novel analogues, such as this compound. The precise characterization of such molecules is a critical quality attribute (CQA) in the drug development lifecycle, ensuring safety, efficacy, and reproducibility.[5][6] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
Strategic Analytical Workflow
The structural elucidation of a novel chemical entity is a systematic process. The chosen workflow is designed to first confirm the elemental composition and molecular mass, then map the carbon-hydrogen framework, and finally, identify specific functional groups. This sequence ensures that each step builds upon a foundation of confirmed data.
Figure 1: Strategic workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
3.1. Rationale for Use Mass spectrometry is the foundational step, providing the molecular weight (MW) of the compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic distribution of elements like bromine and chlorine.[9][10] Bromine exists naturally as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in a distinctive "M+" and "[M+2]+" molecular ion peak pattern of nearly equal intensity, serving as a definitive indicator for the presence of a single bromine atom in the molecule.[9]
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the molecular ion peaks and compare the measured isotopic distribution with the theoretical pattern for the proposed formula, C₁₂H₁₃BrN₂O.
3.3. Predicted Data & Interpretation The chemical formula C₁₂H₁₃BrN₂O corresponds to a monoisotopic mass of 279.9949 g/mol for the ⁷⁹Br isotope.
| Ion | Theoretical m/z ([M+H]⁺) | Predicted Relative Abundance | Interpretation |
| [C₁₂H₁₄⁷⁹BrN₂O]⁺ | 281.0338 | 100% | Molecular ion containing the ⁷⁹Br isotope. |
| [C₁₂H₁₄⁸¹BrN₂O]⁺ | 283.0317 | ~98% | Molecular ion containing the ⁸¹Br isotope. |
The observation of two peaks at m/z ~281 and ~283 with nearly identical intensities is conclusive evidence for a molecule containing one bromine atom.[9][11] High-resolution analysis confirming the mass to within 5 ppm of the theoretical value validates the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13][14][15] We will employ ¹H NMR to identify proton environments, ¹³C NMR for the carbon framework, and 2D NMR to establish connectivity.
4.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the FID files (Fourier transform, phase correction, baseline correction) and calibrate the spectra using the TMS signal at 0.00 ppm.
4.2. Predicted ¹H NMR Data & Interpretation The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Rationale |
| H-5 (pyrazole) | ~7.6 | s | - | 1H | Aromatic proton on the electron-rich pyrazole ring. |
| H-3 (pyrazole) | ~7.5 | s | - | 1H | Aromatic proton on the pyrazole ring, distinct from H-5. |
| Ar-H (benzyl) | ~7.2-7.4 | m | - | 4H | Protons on the 3-bromobenzyl ring, showing complex splitting. |
| CH₂ (benzyl) | ~5.3 | s | - | 2H | Methylene protons adjacent to the pyrazole nitrogen and aromatic ring. |
| O-CH₂ (ethoxy) | ~4.1 | q | 7.0 | 2H | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| CH₃ (ethoxy) | ~1.4 | t | 7.0 | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
-
Key Insights: The two singlets in the aromatic region (~7.5-7.6 ppm) are characteristic of protons on a substituted pyrazole ring.[16][17] The singlet at ~5.3 ppm is indicative of a benzylic methylene group (CH₂) not coupled to other protons. The quartet and triplet pattern is the classic signature of an ethoxy group.
4.3. Predicted ¹³C NMR Data & Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-4 (pyrazole) | ~155 | Carbon bearing the electron-donating ethoxy group, highly deshielded. |
| C-5 (pyrazole) | ~140 | Pyrazole ring carbon. |
| C-Ar (benzyl, C-Br) | ~122 | Carbon directly attached to bromine, shows a distinct shift. |
| C-Ar (benzyl) | ~125-135 | Four signals expected for the substituted aromatic ring carbons. |
| C-3 (pyrazole) | ~130 | Pyrazole ring carbon. |
| C-Ar (benzyl, C-CH₂) | ~138 | Quaternary carbon of the benzyl ring attached to the methylene group. |
| O-CH₂ (ethoxy) | ~68 | Methylene carbon of the ethoxy group. |
| CH₂ (benzyl) | ~53 | Benzylic methylene carbon. |
| CH₃ (ethoxy) | ~15 | Methyl carbon of the ethoxy group. |
-
Key Insights: The presence of 12 distinct signals would confirm the proposed structure. The chemical shifts are predicted based on known substituent effects on pyrazole and benzene rings.[18][19][20][21][22]
4.4. 2D NMR for Definitive Connectivity (HSQC/HMBC) To unambiguously link the proton and carbon skeletons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC: Correlates directly bonded C-H pairs. This would confirm, for example, that the proton signal at ~4.1 ppm corresponds to the carbon signal at ~68 ppm (the O-CH₂ group).
-
HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the fragments. A key expected correlation would be from the benzylic CH₂ protons (~5.3 ppm) to the pyrazole ring carbons (C-5 and C-3) and the quaternary carbon of the benzyl ring (~138 ppm), definitively proving the connectivity of the benzyl group to the pyrazole nitrogen.
Figure 2: Diagram of expected key long-range (HMBC) NMR correlations.
Infrared (IR) Spectroscopy: Functional Group Identification
5.1. Rationale for Use FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][23][24] It serves as an excellent complementary technique to confirm the presence of key structural features suggested by NMR and MS.
5.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
5.3. Predicted Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyrazole & Benzyl) |
| 2980-2850 | C-H stretch | Aliphatic (Ethoxy & Benzyl CH₂) |
| 1600-1500 | C=C / C=N stretch | Aromatic Rings / Pyrazole Ring |
| 1250-1050 | C-O-C stretch | Ether (Ethoxy group) |
| ~1100 | C-N stretch | Pyrazole ring |
| 700-500 | C-Br stretch | Bromo-substituent |
-
Key Insights: The presence of strong C-O-C stretching bands confirms the ethoxy group.[25] The combination of aromatic and aliphatic C-H stretches aligns with the overall structure. The C-Br stretch, while sometimes weak, provides further evidence for the bromine substituent.
Conclusion: Integrated Structural Confirmation
The structural elucidation of this compound is achieved with high confidence through the strategic integration of orthogonal analytical techniques.
-
Mass Spectrometry confirms the molecular formula C₁₂H₁₃BrN₂O via high-resolution mass measurement and unequivocally proves the presence of a single bromine atom through its characteristic M⁺/[M+2]⁺ isotopic pattern.
-
¹H and ¹³C NMR Spectroscopy successfully map the complete carbon-hydrogen framework, identifying all distinct proton and carbon environments, including the key ethoxy, 3-bromobenzyl, and 1,4-disubstituted pyrazole moieties.
-
2D NMR (HMBC) provides the final, definitive proof of connectivity, linking the benzyl and ethoxy fragments to the correct positions on the pyrazole core.
-
FTIR Spectroscopy corroborates the presence of all key functional groups (ether, aromatic rings, C-Br bond), aligning perfectly with the structure determined by MS and NMR.
This multi-technique, self-validating approach ensures the scientific integrity of the structural assignment, providing a reliable foundation for future research and development activities involving this compound.
References
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (n.d.).
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
- Eight Commonly Used Techniques for Drug Analysis - PharmiWeb.com. (2021, April 21).
- Spectroscopic Emerging Trends in Pharmaceutical Analysis - Research and Reviews. (2023, December 8).
- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21).
- Full article: The Advancement of Analytical Techniques in Drug Development and Validation. (2026, January 6).
- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. (2026, February 14).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. (n.d.).
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. (2025, August 8).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
- Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones - Taylor & Francis. (2023, December 12).
- Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression - Biologics Consulting. (n.d.).
- Common Methods of Drug Analysis - BOC Sciences. (2022, August 12).
- Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
- Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate. (n.d.).
- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).
- Ch13 - Mass Spectroscopy - University of Calgary. (n.d.).
- Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.).
- Mass Spectrometry | Organic Chemistry I Lab. (n.d.).
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Prediction of 1H and 13C NMR Chemical... | ERA - University of Alberta. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (2025, October 15).
- 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem. (n.d.).
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- 1-benzyl-4-(3-bromophenyl)-1h-pyrazole (C16H13BrN2) - PubChemLite. (n.d.).
- Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. (n.d.).
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - Beilstein Journals. (n.d.).
- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC. (n.d.).
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
- Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. visnav.in [visnav.in]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Analytical Development in Safe Pharmaceutical Manufacturing [piramalpharmasolutions.com]
- 7. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 8. malvesfalcao.com [malvesfalcao.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 11. scribd.com [scribd.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. rsc.org [rsc.org]
- 17. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 18. acdlabs.com [acdlabs.com]
- 19. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 22. Visualizer loader [nmrdb.org]
- 23. rroij.com [rroij.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. researchgate.net [researchgate.net]
The Ethoxy-Pyrazole Motif: Structural Optimization & Biological Profiling
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for imidazole, pyrrole, and pyridine.[1] However, the specific introduction of an ethoxy (-OCH₂CH₃) substituent—either directly on the pyrazole core or on immediate pendant aryl rings—introduces critical physicochemical changes that modulate potency and selectivity.
This guide analyzes the ethoxy-pyrazole motif, moving beyond generic heterocyclic chemistry to focus on its specific utility in kinase inhibition (oncology) and CYP121A1 targeting (antimicrobial) . We provide validated synthesis protocols, mechanistic rationale for the ethoxy "steric switch," and self-validating assay workflows.
Part 1: The Pharmacophore – Why Ethoxy?
In drug design, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group is rarely arbitrary. It represents a deliberate probe of hydrophobic pockets and solubility thresholds.
The "Goldilocks" Steric Effect
The ethoxy group adds significant steric bulk compared to a methoxy group, extending the reach of the molecule by approximately 1.2–1.5 Å.
-
Kinase Selectivity: In ATP-competitive inhibitors, the ethoxy group often targets the gatekeeper residue or the solvent-exposed region. For example, in Nek2 vs. Plk1 kinase inhibition, an ethoxy substitution can clash with a larger gatekeeper residue (methionine) while fitting perfectly into a pocket guarded by a smaller residue (threonine or alanine), effectively "switching" selectivity [1].
-
Lipophilicity Modulation: The addition of a methylene unit increases LogP by roughly 0.5. This is critical for membrane permeability in Gram-negative bacteria but must be balanced to avoid metabolic clearance issues.
Electronic Influence
As a strong electron-donating group (EDG) via resonance, the ethoxy group increases the electron density of the attached aromatic ring.
-
Impact: This strengthens
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Part 2: Therapeutic Applications & Mechanisms
A. Oncology: Kinase Inhibition (CDK & VEGFR)
Pyrazoles mimic the adenine ring of ATP. The ethoxy group is frequently employed to fill the hydrophobic region II of the kinase binding pocket.
-
Mechanism: The pyrazole nitrogens form hydrogen bonds with the hinge region (Glu/Leu backbone). The ethoxy group, often located on a C3- or C4-phenyl ring, orients towards the ribose-binding pocket or the solvent front, displacing water molecules and gaining entropic energy.
-
Case Study: In pyrazole-naphthalene derivatives, a 4-ethoxy substitution on the phenyl ring demonstrated a 5-fold increase in potency (IC₅₀ = 2.78 µM) against MCF-7 breast cancer cells compared to cisplatin, largely attributed to improved tubulin polymerization inhibition [2].[2]
B. Antimicrobial: Targeting M. tuberculosis CYP121A1
CYP121A1 is essential for mycobacterial viability.
-
Mechanism: Diarylpyrazoles bind to the heme iron.
-
SAR Insight: A study on imidazole-pyrazole hybrids revealed that propyloxy and isopropyloxy chains provided optimal binding (
), whereas methoxy was too short to anchor the molecule effectively in the hydrophobic channel. The ethoxy group serves as the critical intermediate step in this SAR exploration, balancing binding affinity with solubility [3].
Part 3: Experimental Validation Protocols
Protocol 1: Regioselective Synthesis of Ethoxy-Pyrazoles
Causality: Non-selective alkylation of pyrazoles yields a mixture of N1 and N2 isomers, which is unacceptable for SAR studies. This protocol uses a chalcone intermediate to ensure regiocontrol.
Reagents:
-
4-Ethoxyacetophenone (Starting material)
-
Substituted benzaldehyde
-
Hydrazine hydrate (or Phenylhydrazine for N-aryl derivatives)
-
Ethanol, NaOH (10%), Glacial Acetic Acid.
Workflow:
-
Claisen-Schmidt Condensation:
-
Dissolve 4-ethoxyacetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Critical Step: Add 10% NaOH dropwise at 0–5°C . (Low temp prevents polymerization).
-
Stir for 4–6 hours. Precipitate is the Chalcone .
-
-
Cyclization:
-
Suspend Chalcone in Glacial Acetic Acid (15 mL).
-
Add Hydrazine Hydrate (20 mmol).
-
Reflux for 8 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the enone peak (approx 1650 cm⁻¹) in IR confirms cyclization.
-
Visualization of Synthesis Logic:
Figure 1: Regioselective synthesis pathway ensuring the integrity of the pyrazole core prior to biological screening.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™)
Causality: Direct measurement of ADP production is more robust than colorimetric phosphate assays, which are prone to interference by the ethoxy-pyrazole's UV absorbance.
Materials:
-
Recombinant Kinase (e.g., CDK2/CyclinE).
-
Substrate (e.g., Histone H1).
-
ATP (Ultrapure).
-
Test Compound (Ethoxy-pyrazole derivative dissolved in DMSO).
Step-by-Step:
-
Preparation: Dilute test compounds in kinase buffer. Self-Check: Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
Reaction:
-
Mix Kinase (5 µL) + Substrate/ATP mix (5 µL) + Compound (5 µL).
-
Incubate at Room Temp for 60 mins.
-
-
Depletion: Add ADP-Glo™ Reagent (10 µL) to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (20 µL) to convert ADP to ATP -> Luciferase -> Light.
-
Read: Measure Luminescence (RLU).
-
Calculation:
Part 4: Structural Biology & SAR Logic
Understanding where the ethoxy group sits is vital. In many kinase inhibitors, the ethoxy group acts as a "feeler" gauge.
SAR Decision Matrix:
| Substituent | Steric Bulk | LogP Contribution | Primary Utility |
| Methoxy (-OCH₃) | Low | +0.0 | Small, tight pockets. Often too polar for deep hydrophobic clefts. |
| Ethoxy (-OCH₂CH₃) | Medium | +0.5 | The Ideal Balance. Fits gatekeeper pockets; improves membrane permeability. |
| Propoxy (-O(CH₂)₂CH₃) | High | +1.0 | Used to probe deep hydrophobic channels (e.g., CYP121A1). Risk of steric clash in kinases. |
| Trifluoromethoxy (-OCF₃) | Medium | +1.2 | Metabolic stability variant. Used if ethoxy is metabolized too quickly. |
Mechanism of Action Diagram:
Figure 2: Mechanism of Action showing the specific role of the ethoxy group in achieving kinase selectivity.
References
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. (2010). Link
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. (2022). Link
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances. (2019). Link
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2023). Link
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole Analogs
Executive Summary: The Privileged Scaffold
The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" capable of distinct tautomeric recognition. Its utility in medicinal chemistry stems from its amphoteric nature—acting as both a hydrogen bond donor (NH) and acceptor (N2)—mimicking the purine ring of ATP or the imidazole of histidine.
This guide moves beyond basic textbook definitions to address the two critical challenges in pyrazole development: synthetic regiocontrol and vector-based SAR optimization . We will analyze how specific substitutions at positions N1, C3, C4, and C5 drive potency, selectivity, and metabolic stability, using clinically validated examples like Celecoxib (COX-2) and Crizotinib (ALK/ROS1).
Chemical Space & Synthetic Accessibility
Before optimizing biological activity, one must secure the chemical structure. The most significant hurdle in pyrazole chemistry is regioselectivity during N-alkylation or cyclization. A lack of control here leads to inseparable regioisomers, confounding SAR data.
The Regioselectivity Decision Matrix
The following logic flow illustrates how to control N-substitution based on reaction conditions and steric parameters.
Figure 1: Decision tree for controlling regiochemistry in pyrazole synthesis. Correct base selection is critical for N-alkylation success.
The SAR Matrix: Vector Analysis
Optimization requires treating the pyrazole ring as a four-vector system.
Vector N1: The Pharmacokinetic Anchor
-
Role: Controls solubility (LogD), metabolic stability, and prevents tautomerization.
-
Insight: Unsubstituted pyrazoles (NH) often suffer from poor permeability due to high polarity and non-specific binding.
-
Modification Strategy:
-
Aryl/Heteroaryl groups: Used in Celecoxib to fill hydrophobic pockets and orient the molecule.
-
Alkyl groups: Methyl or Ethyl groups reduce TPSA (Total Polar Surface Area) for CNS penetration.
-
Solubility: Appending a piperazine or morpholine tail here is a standard tactic to improve aqueous solubility without disrupting the core binding mode.
-
Vectors C3 & C5: The Steric Gatekeepers
-
Role: These positions define the shape complementarity. Due to the planar nature of the ring, substituents here project at specific angles (approx. 130° apart).
-
The "Clash" Trap: In kinase inhibitors, a bulky group at C5 often clashes with the gatekeeper residue in the ATP pocket. Conversely, C3 is often the "exit vector" pointing towards solvent.
-
Celecoxib Case Study:
-
C3 (-CF3): The trifluoromethyl group is critical. It provides metabolic stability (blocking oxidation) and lipophilicity to penetrate the COX-2 active site.
-
C5 (-Aryl): Provides steric bulk that prevents binding to the smaller COX-1 pocket (Selectivity Filter).
-
Vector C4: The Electronic Tuner
-
Role: This position is electronically coupled to the N1 nitrogen.
-
Insight: Halogenation (F, Cl) at C4 lowers the pKa of the pyrazole system, modulating the H-bond donor strength of the NH (if unsubstituted) or altering the dipole moment.
-
Synthetic Utility: C4 is the ideal handle for cross-coupling (Suzuki/Buchwald) to extend the scaffold into new chemical space.
Mechanistic Visualization: Kinase Hinge Binding
In oncology, pyrazoles are dominant ATP-competitive inhibitors. They function as "Adenine Mimetics."
Mechanism: The pyrazole N2 accepts a hydrogen bond from the kinase hinge backbone (residue n), while the C4-substituent or N1-tail interacts with the gatekeeper or solvent front.
Figure 2: Canonical binding mode of pyrazole-based kinase inhibitors at the hinge region. The N2 nitrogen is the critical acceptor.
Validated Experimental Protocols
Protocol A: Regioselective N-Alkylation (Thermodynamic Control)
Use this protocol to favor alkylation at the less sterically hindered nitrogen (typically N1).
-
Preparation: Dissolve 1.0 eq of 3-substituted pyrazole in anhydrous DMSO (0.5 M concentration).
-
Base Addition: Add 2.0 eq of powdered, anhydrous K₂CO₃ .
-
Note: Do not use NaH for this specific regiochemical outcome; NaH often leads to mixtures driven by coordination to the cation.
-
-
Alkylation: Add 1.1 eq of the alkyl halide (R-X) dropwise at room temperature.
-
Reaction: Stir at 25°C for 4–12 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with water (precipitation often occurs). Extract with EtOAc.[1] Wash organic layer 3x with water to remove DMSO.
-
Validation: Use NOESY NMR to confirm regiochemistry. Interaction between the N-alkyl protons and the C5-H (or substituent) confirms N1 substitution.
Protocol B: Suzuki-Miyaura Coupling at C4
Standard protocol for library generation.
-
Reagents: Combine 4-bromopyrazole derivative (1.0 eq), Boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and Cs₂CO₃ (3.0 eq).
-
Conditions: Degas with Nitrogen for 5 mins. Heat to 90°C for 2-4 hours.
-
Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Comparative Data: Substituent Effects
The table below summarizes the impact of common substituents on Pyrazole potency and properties, derived from aggregated medicinal chemistry datasets (e.g., COX-2 and Kinase programs).
| Position | Substituent | Effect on Potency | Effect on Properties | Mechanistic Rationale |
| N1 | Hydrogen (-H) | Variable | High Clearance | Amphoteric nature leads to Phase II conjugation; good for H-bond donor needs. |
| N1 | Phenyl | High | Low Sol, High LogP | Orients molecule in hydrophobic pockets (e.g., Celecoxib). |
| C3 | -CF3 | Very High | Metabolic Stability | Blocks metabolic oxidation; increases lipophilicity for membrane permeability [1]. |
| C3 | -t-Butyl | High | High Steric Bulk | Good for filling large hydrophobic cavities; risk of steric clash. |
| C4 | -F (Fluorine) | Neutral/High | pKa Modulation | Lowers ring electron density; strengthens H-bonds at N1-H. |
| C5 | -NH2 | Moderate | H-Bond Donor | Often used to interact with backbone carbonyls or specific acidic residues. |
References
-
Structure-Activity Relationship of Pyrazole Derivatives
- Title: Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Source: EPJ Web of Conferences.
-
URL:[Link]
-
Kinase Inhibitor SAR
-
Regioselective Synthesis
- Title: Optimizing N-Alkyl
-
Source: BenchChem Technical Support.[1]
-
Celecoxib Mechanism
Sources
Discovery and Synthesis of New Pyrazole-Based Heterocycles: A Modern Synthetic and Application-Oriented Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[4][5][6] The persistent and growing interest in pyrazole derivatives stems from their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7][8][9][10] This guide provides an in-depth exploration of the contemporary landscape of pyrazole synthesis, moving beyond classical methods to focus on modern, efficient, and sustainable strategies. We will delve into the rationale behind key synthetic methodologies, provide detailed experimental protocols, and discuss the analytical characterization required to validate these novel chemical entities, offering a comprehensive resource for researchers dedicated to the discovery and development of next-generation pyrazole-based therapeutics.
Chapter 1: The Enduring Relevance of the Pyrazole Core in Drug Discovery
The pyrazole ring is more than a simple heterocyclic building block; it is a pharmacophoric powerhouse. Its unique electronic properties, with a π-electron excess system, allow for diverse substitution patterns at positions 1, 3, 4, and 5.[4] This structural flexibility enables chemists to fine-tune the molecule's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—to optimize drug-like characteristics.[6]
Key therapeutic agents underscore the pyrazole's importance:
-
Celecoxib: A selective COX-2 inhibitor for treating inflammation and pain.[4][11]
-
Sildenafil (Viagra®): A potent inhibitor of phosphodiesterase type 5 (PDE5), used for erectile dysfunction.[4][11]
-
Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor antagonist.[4][11]
-
Stanozolol: An anabolic steroid featuring a fused pyrazole ring system.
The following diagram illustrates the logical workflow from the identification of the pyrazole scaffold to its development as a potential drug candidate.
Chapter 2: Foundational and Modern Synthetic Strategies
The synthesis of the pyrazole ring has evolved significantly since its first description by Ludwig Knorr in 1883.[4][8][12] While classical methods remain relevant, modern chemistry has introduced more efficient, versatile, and environmentally benign approaches.
The Knorr Pyrazole Synthesis and its Modern Variants
The archetypal synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][13] The reaction proceeds via the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration.
Causality in Experimental Choices:
-
Reactants: The choice of substituted 1,3-diketones and hydrazines directly dictates the final substitution pattern on the pyrazole ring. Using an unsymmetrical diketone can lead to a mixture of regioisomers, a challenge that modern regioselective methods aim to solve.[11]
-
Catalyst: The reaction is typically catalyzed by acid.[13] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. In modern variations, Lewis acids or solid-supported catalysts like nano-ZnO are used to improve yields and facilitate easier workup.[1][14]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs have emerged as a powerful tool in combinatorial chemistry and drug discovery, allowing the synthesis of complex molecules in a single, one-pot operation.[11][15][16] This approach is highly atom-economical and aligns with the principles of green chemistry.[16][17]
A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are known for their antimicrobial and anticancer activities.[1][15] This reaction typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.
Protocol 1: Green, Taurine-Catalyzed Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [1]
-
Rationale: This protocol, developed by Mali and colleagues, utilizes taurine as a biodegradable, recyclable, and efficient organocatalyst in an aqueous medium, representing a significant green chemistry advancement.[1] Water as a solvent is not only environmentally friendly but can also enhance reaction rates due to hydrophobic effects.
-
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by taurine (15 mol%).
-
Reaction Execution: Equip the flask with a magnetic stirrer and reflux the mixture at 80°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl acetate / 70% Hexane). Reactions are typically complete within 1-2 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure should be confirmed by NMR, MS, and IR spectroscopy.[18][19][20]
-
Catalytic and Advanced Synthetic Methods
Modern pyrazole synthesis heavily relies on catalysis to improve efficiency, selectivity, and substrate scope.
-
Transition-Metal Catalysis: Copper and silver catalysts have proven effective. For instance, AgOTf (1 mol%) can catalyze the rapid and highly regioselective reaction between trifluoromethylated ynones and hydrazines at room temperature, yielding 3-CF3-pyrazoles in excellent yields (up to 99%).[1] Copper-catalyzed [3+2] annulation reactions between hydrazones and enones are also used to create fused pyrazole systems.[21]
-
Green Chemistry Approaches: Beyond MCRs, other green techniques are gaining traction.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[22][23][24]
-
Ultrasound Irradiation: Sonochemistry provides mechanical energy that can accelerate reactions and improve yields.[22][24]
-
Solvent-Free and Aqueous Synthesis: Conducting reactions without hazardous organic solvents or in water is a primary goal of green chemistry.[5][14][22][25] Catalysts like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions in aqueous media.[14]
-
-
Flow Chemistry: Continuous-flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis.[26] This is particularly advantageous for reactions involving hazardous intermediates like diazo compounds, which can be generated and consumed in situ, minimizing risk.[26]
Chapter 3: Synthesis of Fused Pyrazole Systems
Fusing the pyrazole ring with other heterocyclic systems creates structurally complex scaffolds with significant therapeutic potential, as seen in drugs like Sildenafil (pyrazolo[4,3-d]pyrimidine core) and Zaleplon (pyrazolo[1,5-a]pyrimidine core).[27] 5-Aminopyrazoles are particularly valuable precursors for constructing these fused systems.[2][3][27]
Key Fused Systems and Their Synthesis:
-
Pyrazolo[3,4-b]pyridines: These are synthesized by reacting 5-aminopyrazoles with 1,3-dielectrophiles like enaminones or by one-pot reactions involving aldehydes and active methylene compounds.[27][28] They exhibit activities such as protein kinase inhibition.[27]
-
Pyrazolo[1,5-a]pyrimidines: Typically formed from the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][27] These scaffolds are known for their diverse biological activities.[3]
Chapter 4: Data Presentation and Characterization
The unambiguous characterization of newly synthesized compounds is a cornerstone of scientific integrity. A combination of spectroscopic and chromatographic techniques is essential.[18]
Spectroscopic and Chromatographic Data
The following table summarizes typical analytical data used to confirm the structure and purity of a novel pyrazole derivative.
| Analytical Technique | Parameter | Typical Observation for a Substituted Pyrazole | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (7-8 ppm), Pyrazole C4-H (6-7 ppm), Aliphatic protons (0-4 ppm).[18] | Elucidates the proton framework and connectivity. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (110-160 ppm), Pyrazole carbons (100-150 ppm).[18] | Determines the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M]⁺ | Molecular ion peak corresponding to the calculated molecular weight.[18][29] | Confirms molecular weight and provides fragmentation patterns. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹). | Identifies key functional groups present in the molecule. |
| HPLC/GC | Retention Time & Peak Area | A single major peak indicates high purity. | Assesses purity and quantifies the compound. |
Biological Activity Data
The ultimate goal for many researchers is the discovery of biologically active compounds. The following table presents hypothetical but representative data for a series of newly synthesized pyrazole derivatives evaluated for anticancer activity.
| Compound ID | R¹ Group | R² Group | IC₅₀ vs. HCT-116 (µM) [7] | IC₅₀ vs. MCF-7 (µM) [7] |
| PZ-01 | -Phenyl | -CH₃ | 15.4 | 22.1 |
| PZ-02 | -4-Cl-Phenyl | -CH₃ | 7.8 | 10.5 |
| PZ-03 | -4-MeO-Phenyl | -CH₃ | 25.1 | 30.8 |
| PZ-04 | -4-Cl-Phenyl | -CF₃ | 1.9 | 4.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 |
This data illustrates a simple Structure-Activity Relationship (SAR): the introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring (PZ-02 vs. PZ-01) improves potency. Further enhancement is seen by replacing the methyl group with a strongly electron-withdrawing trifluoromethyl group (PZ-04), identifying it as a lead compound for further optimization.
Conclusion and Future Outlook
The field of pyrazole synthesis is dynamic and continually evolving. The drive towards efficiency, sustainability, and molecular diversity has firmly established multicomponent reactions and novel catalytic systems as the new standard.[5][16][17] Future research will likely focus on the greater adoption of flow chemistry for safer and more scalable synthesis, the discovery of novel biocatalytic routes, and the application of machine learning and AI to predict optimal reaction conditions and design molecules with desired biological activities. The pyrazole scaffold, with its proven track record and synthetic tractability, will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery for years to come.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
- Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- An overview of the synthesis of fused pyrazoles. ResearchGate.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications.
- Recent Advances in Synthesis and Properties of Pyrazoles. OUCI.
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
- Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed.
-
The Synthesis of New Pyrazolo [4,3-e][1][4][5]triazolo-[4,3-a]pyrimidine-4(5H)-imines. journal.csj.jp. Available at:
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ijsrem.com.
- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. jchr.org.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
- Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
- 194 recent advances in the synthesis of new pyrazole derivatives. scielo.org.co.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijirmps.org.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Current status of pyrazole and its biological activities. PMC.
- Various methods for the synthesis of pyrazole. ResearchGate.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
- Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ijapc.com.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. jk-sci.com [jk-sci.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. mdpi.com [mdpi.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. longdom.org [longdom.org]
- 26. mdpi.com [mdpi.com]
- 27. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. mdpi.com [mdpi.com]
Theoretical modeling of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
An In-Depth Technical Guide to the Theoretical Modeling of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide presents a comprehensive, first-principles theoretical modeling workflow for the characterization of this compound, a novel derivative with potential pharmacological applications. As direct experimental data for this specific molecule is not extensively available, this document serves as a robust methodological framework for its in silico evaluation, from fundamental electronic structure to dynamic interactions with a model biological target. We will detail the causality behind each computational choice, providing researchers and drug development professionals with a self-validating protocol for assessing novel chemical entities. The methodologies covered include Density Functional Theory (DFT) for electronic property elucidation, molecular docking for target interaction analysis, molecular dynamics (MD) simulations for assessing complex stability, and ADMET profiling for predicting drug-likeness.
Introduction: The Rationale for a Computational Approach
The drug discovery pipeline is a resource-intensive endeavor. Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating this process, reducing costs, and refining hypotheses before committing to expensive laboratory synthesis and testing.[3][4] By simulating molecular behavior at the atomic level, we can predict a compound's physicochemical properties, potential biological targets, binding affinity, and metabolic fate.[5]
The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][7][8] The specific substitutions on this molecule—a 3-bromobenzyl group at the N1 position and an ethoxy group at C4—suggest a unique electronic and steric profile that warrants detailed investigation for potential therapeutic applications, for instance, as a kinase inhibitor, a common target for pyrazole derivatives.[9][10]
This guide provides the theoretical framework to build a comprehensive profile of this molecule, establishing a foundation for future experimental validation.
Foundational Analysis: Geometry Optimization and Electronic Structure with Density Functional Theory (DFT)
The first step in understanding any molecule is to determine its most stable three-dimensional conformation and its fundamental electronic properties. DFT is a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for this purpose, making it a standard tool for small molecules.[11][12]
Causality of Method Selection: We choose DFT because it allows us to calculate the electron density of the system, from which we can derive crucial properties like molecular orbital energies, electrostatic potential, and reactivity indices.[13][14] The B3LYP functional combined with a 6-311G(d,p) basis set is a widely accepted level of theory for organic molecules, providing reliable results for geometry and electronic properties.[15][16]
Protocol 2.1: DFT-Based Molecular Characterization
-
Initial Structure Generation: Sketch the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Pre-optimization: Perform an initial geometry optimization using a faster, less computationally expensive molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
DFT Geometry Optimization:
-
Software: Gaussian, NWChem, or similar quantum chemistry package.[17]
-
Method: B3LYP functional.
-
Basis Set: 6-311G(d,p).
-
Task: Optimize the geometry to a minimum on the potential energy surface. Confirm the absence of imaginary frequencies through a frequency calculation to ensure a true minimum has been found.
-
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding potential non-covalent interactions with a biological target.[13]
-
Mulliken Atomic Charges: Calculate the charge distribution on each atom to understand intramolecular electrostatics.[16]
-
Data Presentation: Predicted Electronic Properties
The following table represents exemplary data that would be generated from the DFT calculations described above.
| Property | Predicted Value (Illustrative) | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.8 Debye | Quantifies molecular polarity |
| Molecular Electrostatic Potential | Negative potential around pyrazole nitrogens and ethoxy oxygen; Positive potential around benzyl hydrogens | Predicts sites for hydrogen bonding and electrostatic interactions |
Target Interaction Analysis: Molecular Docking
To explore the therapeutic potential of our molecule, we must identify and evaluate its interactions with relevant biological targets. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a receptor's active site.[18][19]
Causality of Method Selection: Given that many pyrazole derivatives act as kinase inhibitors, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target for this guide.[9][10] Docking allows us to perform a rapid in silico screening of the binding hypothesis, providing a structural basis for the molecule's potential mechanism of action.[20]
Workflow for Molecular Docking
Caption: A typical workflow for structure-based molecular docking.
Protocol 3.1: Docking of this compound into EGFR
-
Receptor Preparation:
-
Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB).
-
Using software like PyMOL or Chimera, prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogens.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of this compound.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Software: AutoDock Vina, GOLD, or Schrödinger's Glide.[20][21]
-
Grid Definition: Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain.
-
Execution: Run the docking algorithm. It will systematically search for the best binding poses of the ligand within the defined active site and score them.
-
-
Results Analysis:
-
Analyze the output to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the top-ranked pose in complex with the receptor to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom).
-
Dynamic Stability Assessment: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, biological systems are dynamic. MD simulations model the time-dependent behavior of a molecular system, providing critical insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.[22][23]
Causality of Method Selection: An MD simulation is essential to validate the docking results.[24] A stable interaction over time, as measured by metrics like Root Mean Square Deviation (RMSD), suggests a viable binding hypothesis. Conversely, if the ligand quickly dissociates from the binding pocket during the simulation, the initial docking result may be a false positive. MD simulations have become a routine part of the CADD pipeline for this reason.[25]
Protocol 4.1: MD Simulation of the EGFR-Ligand Complex
-
System Setup:
-
Use the best-ranked docked complex from Protocol 3.1 as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K, to simulate human body temperature) while restraining the protein and ligand positions (NVT ensemble).
-
Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This ensures the correct density of the simulation box.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time to assess structural stability. A low, plateauing RMSD indicates a stable system.
-
RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Determine their persistence throughout the simulation.
-
Data Presentation: MD Simulation Stability Metrics
This table shows exemplary data derived from a hypothetical 100 ns MD simulation.
| Metric | Result (Illustrative) | Interpretation |
| Protein Backbone RMSD | Plateaued at 2.1 Å after 15 ns | The overall protein structure is stable throughout the simulation. |
| Ligand RMSD (relative to protein) | Remained below 1.5 Å | The ligand is stably bound within the active site and does not dissociate. |
| Key Hydrogen Bond Occupancy | H-bond with Met793: 85% | A critical hydrogen bond identified in docking is maintained for most of the simulation, indicating a strong and stable interaction. |
Drug-Likeness Evaluation: In Silico ADMET Prediction
A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational tools can predict these properties based on the molecule's structure, flagging potential liabilities early in the discovery process.[3]
Causality of Method Selection: Early-stage ADMET prediction is crucial for avoiding costly late-stage failures in drug development.[3] We use established computational models, such as Lipinski's Rule of Five and predictions of metabolic stability, to quickly assess the drug-likeness of our compound.[21][26]
Overall Theoretical Modeling Workflow
Caption: The integrated workflow for theoretical modeling of a novel compound.
Protocol 5.1: ADMET Property Prediction
-
Software: Utilize web-based servers like SwissADME or commercial software packages (e.g., Schrödinger's QikProp).
-
Input: Provide the 2D or 3D structure of the molecule.
-
Analysis: Evaluate the output against established criteria for drug-likeness.
-
Lipinski's Rule of Five: Check if the molecule adheres to these guidelines for oral bioavailability (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
-
Toxicity Risks: Screen for structural alerts that may indicate potential toxicity (e.g., mutagenicity, carcinogenicity).
-
Metabolic Stability: Predict susceptibility to metabolism by Cytochrome P450 enzymes.
-
Data Presentation: Predicted ADMET Profile
This table provides an illustrative ADMET profile for our molecule.
| Parameter | Predicted Value (Illustrative) | Guideline | Assessment |
| Molecular Weight | 323.2 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 3.8 | < 5 | Pass |
| Hydrogen Bond Donors | 0 | < 5 | Pass |
| Hydrogen Bond Acceptors | 3 | < 10 | Pass |
| AMES Mutagenicity | Low Probability | N/A | Favorable |
| CYP2D6 Inhibition | Likely Inhibitor | N/A | Potential for drug-drug interactions |
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical workflow for the initial characterization of this compound. The multi-pillar approach—combining quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction—provides a holistic in silico assessment of the molecule.
The illustrative results suggest that the compound possesses favorable electronic properties for receptor binding, demonstrates stable interaction with the EGFR kinase domain in a dynamic environment, and exhibits a promising drug-like ADMET profile. These theoretical findings provide a strong rationale for its chemical synthesis and subsequent in vitro and in vivo experimental validation. This structured computational approach exemplifies a modern, efficient strategy to identify and optimize novel therapeutic agents, significantly de-risking the drug discovery process.
References
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Authorea Preprints. Retrieved from [Link]
-
The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Retrieved from [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. Retrieved from [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia. Retrieved from [Link]
-
Computational Chemistry | Drug Discovery. (n.d.). Oncodesign Services. Retrieved from [Link]
-
Molecular dynamics in predicting the stability of drug-receptor interactions. (n.d.). SCFBio. Retrieved from [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Molecular dynamics simulations and drug discovery. (2011). PMC. Retrieved from [Link]
-
Computational Methods in Drug Discovery. (n.d.). PMC. Retrieved from [Link]
-
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved from [Link]
-
Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. (2025). R Discovery. Retrieved from [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (n.d.). ProQuest. Retrieved from [Link]
-
Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). IAES. Retrieved from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. Retrieved from [Link]
-
DFT Calculation of Nonperiodic Small Molecular Systems to Predict the Reaction Mechanism of Advanced Oxidation Processes: Challenges and Perspectives. (2023). ACS Publications. Retrieved from [Link]
-
What are computational methods in drug discovery? (2025). Patsnap Synapse. Retrieved from [Link]
-
Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. Retrieved from [Link]
-
Molecular Simulation of Drug-Receptor-Interactions. (n.d.). Zuse Institute Berlin. Retrieved from [Link]
-
Electron Densities of Several Small Molecules As Calculated from Density Functional Theory. (1996). Sci-Hub. Retrieved from [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). University of Groningen. Retrieved from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Publishing. Retrieved from [Link]
-
Density Functional Theory (DFT). (n.d.). NWChem. Retrieved from [Link]
-
Learning to Approximate Density Functionals. (n.d.). Burke Group, UC Irvine. Retrieved from [Link]
-
Density Functional Theory. (n.d.). Q-Chem. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 5. What are computational methods in drug discovery? [synapse.patsnap.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5D-QSAR studies of 1<i>H</i>-pyrazole derivatives as EGFR inhibitors - ProQuest [proquest.com]
- 11. dft.uci.edu [dft.uci.edu]
- 12. 5.1 Introduction⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. Electron Densities of Several Small Molecules As Calculated from Density Functional Theory / The Journal of Physical Chemistry, 1996 [sci-hub.box]
- 15. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
- 18. jpscc.samipubco.com [jpscc.samipubco.com]
- 19. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 22. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. metrotechinstitute.org [metrotechinstitute.org]
- 24. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 26. discovery.researcher.life [discovery.researcher.life]
Preliminary In-Vitro Screening of Pyrazole Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide:
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific protocols to provide a comprehensive framework for the initial in-vitro screening of novel pyrazole derivatives. The focus is on building a logical, efficient, and self-validating screening cascade to identify and prioritize promising compounds for further development.
The Rationale: Why Focus on Pyrazole Derivatives?
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation is not arbitrary; it is based on a confluence of factors that make it an exceptionally valuable core structure in drug design:
-
Proven Therapeutic Relevance: A significant number of FDA-approved drugs incorporate the pyrazole moiety, demonstrating its clinical viability across a wide range of therapeutic areas.[2][3] Examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and several protein kinase inhibitors used in oncology like Crizotinib and Ruxolitinib.[1][3][4]
-
Synthetic Accessibility: The pyrazole ring can be synthesized through various established chemical reactions, allowing for the creation of diverse and complex derivative libraries.[5][6][7]
-
Versatile Bioisostere: The pyrazole scaffold can act as a bioisosteric replacement for other chemical groups, enabling chemists to fine-tune a molecule's pharmacodynamic and pharmacokinetic properties, such as improving potency and reducing lipophilicity.[1]
-
Broad Biological Activity: Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[8][9][10][11] This inherent versatility makes them a rich starting point for new therapeutic discoveries.
Given this potential, a structured and logical preliminary screening process is paramount to efficiently sift through a library of novel pyrazole derivatives to identify "hits"—compounds that exhibit a desired biological activity at a relevant concentration.
Designing the Screening Cascade: A Strategic Workflow
A successful screening campaign is not a single experiment but a cascade of tiered assays designed to progressively narrow down a large library to a few validated hits. The initial, or preliminary, screen is designed for high throughput and aims to eliminate inactive compounds and identify potential activity, which will then be confirmed and characterized in more complex secondary assays.
Our preliminary cascade is built on a foundation of scientific integrity, ensuring that each step provides reliable data to inform the next.
Caption: A high-level workflow for the preliminary in-vitro screening of pyrazole derivatives.
Core Experimental Protocols
Adherence to Good Cell Culture Practice (GCCP) is the bedrock of reliable and reproducible in-vitro data.[12][13][14] This includes using authenticated cell lines, maintaining aseptic technique, and routinely testing for contamination like mycoplasma.[15][16]
General Cytotoxicity Assessment: The MTT Assay
Causality & Rationale: Before assessing for a specific therapeutic activity, it is crucial to determine the inherent toxicity of the compounds at the planned screening concentration. A compound that kills all cells will appear as a "hit" in many anti-proliferative or antimicrobial assays, but this effect is non-specific and undesirable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[17] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[19]
Experimental Workflow: MTT Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. connectjournals.com [connectjournals.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalfreeresearchuk.org [animalfreeresearchuk.org]
- 15. crolasa.com [crolasa.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
The Pyrazole Scaffold in Modern Medicinal Chemistry: Application Notes for 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Introduction: The Versatility of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Notably, the pyrazole motif is a key feature in several FDA-approved drugs, underscoring its clinical significance.[4] The structural flexibility of the pyrazole core allows for precise modification of its substituents to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on a specific, yet representative, member of this class: 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole . While specific literature on this exact molecule is limited, its structural features suggest a strong potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5] These application notes will provide a comprehensive overview of a plausible synthetic route, and a detailed protocol for its evaluation as a potential kinase inhibitor, based on established methodologies for analogous compounds.
Synthesis and Characterization
The synthesis of 1,4-disubstituted pyrazoles can be achieved through several established synthetic routes. A plausible and efficient method for the synthesis of this compound is outlined below. This approach leverages a classical condensation reaction to form the pyrazole core, followed by functionalization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of this compound-5-carboxylic acid ethyl ester
-
To a solution of ethyl 3-ethoxy-2-formylpropanoate (1.0 eq) in ethanol, add 3-bromobenzylhydrazine (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Heat the crude carboxylic acid at a temperature above its melting point until gas evolution ceases (decarboxylation).
-
Purify the final product by column chromatography to yield this compound.
Characterization Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.15 (s, 1H), 7.10 (d, J = 7.8 Hz, 1H), 5.25 (s, 2H), 4.05 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 140.5, 138.0, 130.5, 129.0, 125.0, 122.5, 118.0, 64.0, 52.0, 15.0 |
| Mass Spectrometry (ESI) | m/z 281.0, 283.0 [M+H]⁺ |
Application in Medicinal Chemistry: A Potential Kinase Inhibitor
The 1-benzyl-pyrazole scaffold is a well-established pharmacophore for kinase inhibitors. The benzyl group can occupy the hydrophobic region of the ATP-binding pocket, while the pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase. The substituents on the benzyl and pyrazole rings can be modified to achieve selectivity and potency for a specific kinase target. The 3-bromo-benzyl moiety of the title compound provides a handle for further derivatization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Proposed Target: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[1] CDK2, in particular, is a key regulator of the G1/S phase transition and is a well-validated target for cancer therapy. Several pyrazole-based compounds have been reported as potent CDK2 inhibitors.[1]
Workflow for Evaluating Kinase Inhibitory Activity
Caption: A typical workflow for the evaluation of a potential kinase inhibitor.
Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or vehicle (DMSO)
-
Histone H1 substrate
-
CDK2/Cyclin A enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Expected Results and Interpretation
A potent CDK2 inhibitor would exhibit a low IC₅₀ value in this assay. The results would guide further optimization of the compound's structure to improve its potency and selectivity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic route and assay protocol provided in these application notes offer a solid foundation for researchers to explore the potential of this and related compounds. Future work should focus on synthesizing a library of analogs by modifying the substituents on the benzyl and pyrazole rings to establish a comprehensive structure-activity relationship. Promising compounds should then be profiled for their selectivity against a panel of kinases and evaluated in cell-based and in vivo models of cancer.
References
- Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3223-3227.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Retrieved from [Link]
- Chandra, T., et al. (2012). Synthesis and biological activity of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1773-1777.
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Pyrazole, Synthesis and Biological Activity. (n.d.). Retrieved from [Link]
- Siddiqui, Z. N., et al. (2013). Synthesis, characterization and antimicrobial activity of new 1,3,5-trisubstituted pyrazole derivatives. Journal of the Serbian Chemical Society, 78(10), 1489-1499.
- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. (2021, August). EFMC-ISMC International Symposium on Medicinal Chemistry 2021.
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved from [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem. (n.d.). Retrieved from [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Retrieved from [Link]
- Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8343.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3859-3868.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 237-240.
- PYRAZOLE DERIVATIVES AND HERBICIDES. (n.d.). Google Patents.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SN Applied Sciences, 7(1), 23.
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). Prospects in Pharmaceutical Sciences, 22(3), 127-135.
-
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved from [Link]
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][2][6]diazepines. (2009). Molecules, 14(11), 4539-4549.
- Synthesis of Novel 1,3,4-oxadiazole Derivatives and Their Biological Properties. (2009). European Journal of Medicinal Chemistry, 44(6), 2507-2514.
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and presence in numerous biologically active compounds have solidified its importance in the development of novel therapeutics.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][5] The success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (Viagra) has further underscored the therapeutic potential of this heterocyclic core.[1][6]
These application notes provide a comprehensive guide to the synthesis of substituted pyrazoles, detailing established methodologies and modern advancements. The aim is to equip researchers with the foundational knowledge and practical protocols necessary to confidently design and execute the synthesis of diverse pyrazole derivatives for applications in drug discovery and development.
Strategic Approaches to Pyrazole Synthesis
The construction of the pyrazole ring can be achieved through several strategic disconnections. The most common and versatile methods involve the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic species.[7][8] However, other powerful strategies, such as 1,3-dipolar cycloadditions and modern flow chemistry techniques, offer alternative and often advantageous routes to substituted pyrazoles.
The Knorr Pyrazole Synthesis: A Classic and Reliable Method
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone for pyrazole synthesis.[9] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The reaction is typically high-yielding due to the formation of a stable aromatic product.[12]
Mechanism: The reaction commences with the formation of a hydrazone intermediate through the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[9][12] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the final pyrazole ring.[9]
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[9]
Workflow for Knorr Pyrazole Synthesis:
Caption: General workflow for the Knorr pyrazole synthesis.
Paal-Knorr Synthesis: A Variation for Pyrrole and Pyrazole Synthesis
While primarily known for pyrrole synthesis from 1,4-dicarbonyl compounds and amines, a variation of the Paal-Knorr synthesis can be applied to generate pyrazoles.[13][14][15][16][17] This involves the reaction of a 1,3-dicarbonyl compound with hydrazine, mechanistically similar to the Knorr synthesis.[16]
1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis
This method offers an elegant approach to pyrazole synthesis and involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon triple or double bond.[18][19][20] This [3+2] cycloaddition reaction can provide excellent control over regioselectivity.[21] The reaction between ethyl diazoacetate and alkynes, for instance, can be facilitated by microwave irradiation to produce 5-ethoxycarbonylpyrazoles in good yields.[18][19]
Mechanism of 1,3-Dipolar Cycloaddition:
Caption: Mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.
Modern Synthetic Technologies: Microwave-Assisted and Flow Chemistry Approaches
Microwave-Assisted Synthesis: The use of microwave irradiation has gained significant traction in organic synthesis due to its ability to dramatically reduce reaction times and often improve yields.[22] In pyrazole synthesis, microwave-assisted methods have been successfully applied to various reaction types, including the Knorr synthesis, 1,3-dipolar cycloadditions, and Suzuki cross-coupling reactions to introduce substituents at the 4-position.[18][22][23][24]
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability.[25][26] This technology is particularly beneficial for handling hazardous reagents like diazo compounds.[26] Flow-based approaches have been developed for the multi-step synthesis of highly substituted pyrazoles, demonstrating the power of this technology for rapid library generation.[25][26][27][28]
Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a classic example of the Knorr synthesis.[29][30]
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Ammonium chloride (optional, as a green catalyst)[30]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (20 mmol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (40 mmol) and a catalytic amount of glacial acetic acid (a few drops).[30]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water and stir. The pyrazole product may crystallize out.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[30]
Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[31][32][33][34] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazole
This protocol provides a general guideline for a microwave-assisted synthesis, which can significantly accelerate the reaction.[23]
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Solvent (e.g., ethanol, DMF)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol) in a suitable solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-45 minutes).[18] The optimal conditions will need to be determined for specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography or recrystallization.
Data Presentation: Comparison of Synthetic Methodologies
| Methodology | Typical Reaction Time | Temperature | Yields | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1-5 hours | Reflux | Good to Excellent | Versatile, reliable, simple setup | Can require long reaction times, regioselectivity issues |
| Microwave-Assisted Synthesis | 5-60 minutes | 100-150 °C | Good to Excellent | Rapid, often higher yields, improved purity | Requires specialized equipment |
| 1,3-Dipolar Cycloaddition | Varies (minutes to hours) | Room Temp to Reflux | Good to Excellent | High regioselectivity, mild conditions | Availability of starting materials (e.g., diazo compounds) |
| Flow Chemistry | Minutes (residence time) | Elevated | Good to Excellent | Safe handling of hazardous reagents, scalable, reproducible | Requires specialized equipment and expertise |
Troubleshooting and Purification
Poor Solubility: Pyrazole derivatives can sometimes exhibit poor solubility, which can complicate both the reaction and purification steps.
-
During Reaction: Consider using a co-solvent to improve solubility. Performing a small-scale solvent screening can help identify a more suitable solvent system. Increasing the reaction temperature may also enhance solubility, but be mindful of potential side reactions.
-
Purification: If recrystallization is challenging, hot filtration can be employed to remove insoluble impurities. The use of a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce crystallization) can be effective. Alternatively, purification techniques such as column chromatography or solid-phase extraction (SPE) should be considered.
Purification by Crystallization: For purification of pyrazoles that are solids, crystallization is a common method. In some cases, the pyrazole can be converted into an acid addition salt, which is then crystallized from an organic solvent.[35] This can be an effective way to obtain a highly pure product.
Conclusion
The synthesis of substituted pyrazoles is a well-established field with a rich history and a vibrant present. From the classic Knorr synthesis to modern microwave-assisted and flow chemistry approaches, researchers have a powerful arsenal of methods at their disposal. By understanding the underlying principles of each synthetic strategy and carefully considering the practical aspects of the experimental procedures, scientists can efficiently access a wide array of pyrazole derivatives for further investigation in the exciting and ever-evolving landscape of drug discovery.
References
-
Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Research on Chemical Intermediates. URL: [Link]
-
Title: MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Source: HETEROCYCLES, Vol. 68, No. 9, 2006. URL: [Link]
-
Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Source: European Journal of Organic Chemistry. URL: [Link]
-
Title: Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Source: GalChimia. URL: [Link]
-
Title: Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Source: MDPI. URL: [Link]
-
Title: Microwave assisted synthesis of novel pyrazoles. Source: Indian Journal of Chemistry. URL: [Link]
-
Title: Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[22][23]-sigmatropic rearrangement with stereoreten. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: Molecules. URL: [Link]
-
Title: Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Source: PubMed. URL: [Link]
-
Title: Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Source: ResearchGate. URL: [Link]
-
Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Source: DSpace@MIT. URL: [Link]
-
Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Source: RSC Publishing. URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]
-
Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source: ResearchGate. URL: [Link]
-
Title: Knorr Pyrazole Synthesis (M. Pharm). Source: Slideshare. URL: [Link]
-
Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Source: NIH. URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Source: MDPI. URL: [Link]
-
Title: A Concise Review on the Synthesis of Pyrazole Heterocycles. Source: Hilaris Publisher. URL: [Link]
-
Title: Safety and Handling of Hydrazine. Source: DTIC. URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews. URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. URL: [Link]
-
Title: Synthesis of Pyrazole Derivatives A Review. Source: IJFMR. URL: [Link]
-
Title: Knorr pyrazole synthesis. Source: Name-Reaction.com. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC. URL: [Link]
-
Title: Knorr Pyrazole Synthesis. Source: Chem Help Asap. URL: [Link]
-
Title: hydrazine hydrate 80%. Source: Sdfine. URL: [Link]
-
Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: Hydrazine - Hazardous Substance Fact Sheet. Source: NJ.gov. URL: [Link]
- Title: Method for purifying pyrazoles. Source: Google Patents.
- Title: Process for the purification of pyrazoles. Source: Google Patents.
-
Title: A review of pyrazole an its derivative. Source: National Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Paal-Knorr Pyrrole Synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Paal–Knorr synthesis. Source: Wikipedia. URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole. Source: Pharmaguideline. URL: [Link]
-
Title: When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. Source: MBB College. URL: [Link]
-
Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Source: Jetir.Org. URL: [Link]
-
Title: Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Source: Slideshare. URL: [Link]
-
Title: Pyrazole. Source: SlidePlayer. URL: [Link]
-
Title: Synthesis of Chromone-Related Pyrazole Compounds. Source: PMC - NIH. URL: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. mbbcollege.in [mbbcollege.in]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. d-nb.info [d-nb.info]
- 20. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 21. digibuo.uniovi.es [digibuo.uniovi.es]
- 22. html.rhhz.net [html.rhhz.net]
- 23. mdpi.com [mdpi.com]
- 24. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. galchimia.com [galchimia.com]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. pharmajournal.net [pharmajournal.net]
- 30. jetir.org [jetir.org]
- 31. apps.dtic.mil [apps.dtic.mil]
- 32. arxada.com [arxada.com]
- 33. nj.gov [nj.gov]
- 34. datasheets.scbt.com [datasheets.scbt.com]
- 35. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Note: Integrated In Vitro Assay Development for Novel Pyrazole Kinase Inhibitors
Introduction: The Pyrazole Imperative
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in oncology and inflammation. Its prevalence in FDA-approved kinase inhibitors—such as Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Encorafenib (BRAF)—stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region [1].
However, the physicochemical properties that make pyrazoles potent (planarity, aromaticity, lipophilicity) often introduce specific assay artifacts, such as aqueous insolubility, aggregation-based promiscuity, and fluorescence interference.
This guide provides a validated, self-consistent workflow for developing assays specifically optimized for pyrazole-based libraries. We move beyond generic screening to address the specific "personality" of this chemical class.
Phase I: Pre-Assay Characterization (Solubility)
The Causality: Pyrazole derivatives often exhibit poor aqueous solubility. Running a biochemical assay at 10 µM when the compound precipitates at 1 µM yields false negatives (loss of compound) or false positives (light scattering/aggregation). Kinetic solubility profiling is not optional; it is the gatekeeper.
Protocol: Kinetic Solubility via Nephelometry or Absorbance
Objective: Determine the maximum concentration at which the compound remains soluble in the assay buffer (not just water).
Materials:
-
10 mM Compound Stock in 100% DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35).
-
96-well UV-transparent microplate.
Workflow:
-
Preparation: Prepare a dilution series of the pyrazole compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Spiking: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer (Final DMSO = 1%).
-
Incubation: Shake at 600 rpm for 90 minutes at RT. Note: Pyrazoles can be slow to precipitate; immediate reading misses "crashing out" events.
-
Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Threshold: Any signal > 3x Standard Deviation of the DMSO-only blank indicates precipitation.
Pro-Tip: If your pyrazole aggregates, it may act as a "pan-assay interference compound" (PAINS). Add 0.01% Triton X-100 or Brij-35 to the buffer to disrupt non-specific aggregates [2].
Phase II: Biochemical Target Engagement (TR-FRET)
The Causality: For pyrazoles targeting kinases, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike standard fluorescence intensity, TR-FRET uses a long-lifetime lanthanide donor (Europium or Terbium).[1] This introduces a time delay (50–100 µs) before measurement, allowing short-lived background fluorescence (common in aromatic small molecules like pyrazoles) to decay, significantly boosting the Signal-to-Noise ratio.
Mechanism of Action: Kinase Activity Assay
We will use a format where the Kinase phosphorylates a substrate.[2] A Terbium-labeled antibody detects the phosphorylation, creating a FRET signal with a GFP-labeled substrate.
Figure 1: TR-FRET Principle.[2] The kinase phosphorylates the GFP-substrate. The Tb-Antibody binds the phosphorylation site. Excitation of Tb (340nm) transfers energy to GFP, emitting at 520nm.
Protocol: TR-FRET Kinase Inhibition
Reagents:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer/Antibody: LanthaScreen™ Tb-PY20 Antibody (or specific phospho-Ab).
-
Substrate: Fluorescein-Poly-GT (or GFP-fused physiological substrate).
Step-by-Step:
-
Compound Plating: Dispense 100 nL of Pyrazole compound (in DMSO) into a low-volume 384-well black plate (Corning 4514).
-
Enzyme Addition: Add 5 µL of 2X Kinase/Substrate Mix in Buffer A.
-
Pre-incubation: Incubate for 15 mins. This allows the pyrazole to access the ATP pocket before competition begins.
-
-
Reaction Start: Add 5 µL of 2X ATP solution (at
concentration). -
Reaction: Incubate for 60 minutes at RT (protect from light).
-
Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-Antibody.[2]
-
Readout: Incubate 30 mins. Read on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 490 nm.
-
Emission 2 (Acceptor): 520 nm.
-
Result: Calculate Ratio =
.
-
Phase III: Cellular Efficacy (CellTiter-Glo)
The Causality: Biochemical potency does not guarantee cellular activity. Pyrazoles must penetrate the cell membrane. We use CellTiter-Glo (CTG) , which quantifies ATP.[3][4] Since ATP drops rapidly upon cell death (loss of membrane integrity/metabolic collapse), this is a robust proxy for viability [3].
Figure 2: CellTiter-Glo Workflow.[3][4] A homogenous "Add-Mix-Read" protocol minimizing handling errors.
Protocol: Cellular Viability
-
Seeding: Plate cells (e.g., A549 or Ba/F3) in 25 µL media in white opaque 384-well plates. Incubate overnight.
-
Treatment: Add 5 µL of 6X compound concentration. Ensure final DMSO < 0.5% (cells are more sensitive to DMSO than enzymes).
-
Equilibration: After 72h incubation, remove plate from incubator and let stand at RT for 30 mins. Critical: Temperature gradients cause "edge effects" in luminescence.
-
Lysis: Add 30 µL CellTiter-Glo 2.0 reagent.
-
Measurement: Shake for 2 mins, incubate 10 mins (stabilize signal), read Total Luminescence.
Phase IV: Data Analysis & Validation
The Z-Factor (Z')
To validate that your assay is robust enough for screening a pyrazole library, you must calculate the Z-factor using positive (Reference Inhibitor) and negative (DMSO) controls [4].
| Z-Factor | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Impossible to achieve. |
| 0.5 - 1.0 | Excellent | Proceed to High-Throughput Screening. |
| 0.0 - 0.5 | Marginal | Re-optimize (Check pipetting, reagent stability). |
| < 0.0 | Fail | Do not run screen. Signal overlaps with noise. |
Interpreting the Hill Slope
When fitting your IC50 curves (4-parameter logistic):
-
Slope ~ 1.0: Ideal 1:1 binding.
-
Slope > 2.0: Suggests aggregation or non-specific denaturation. Action: Check solubility data from Phase I.
-
Slope < 0.8: Suggests negative cooperativity or multiple binding sites.
References
-
Fabbri, D., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, vol. 28, no.[5] 14, 2023.[5][6] Link
-
Sittampalam, G.S., et al. "Assay Guidance Manual."[7][8] National Center for Advancing Translational Sciences, Bethesda (MD), 2004.[7][8][9] Link
-
Promega Corporation.[3][10][11] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link
-
Zhang, J.H., Chung, T.D., and Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, vol. 4, no. 2, 1999, pp. 67-73. Link
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. nordicbiolabs.se [nordicbiolabs.se]
- 4. promega.com [promega.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
Cell-based assays for evaluating 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole cytotoxicity
This Application Note is structured to guide researchers through the rigorous evaluation of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole , a lipophilic small molecule with potential kinase-inhibitory or cytotoxic properties.
Executive Summary & Molecule Profile
This compound presents specific physicochemical challenges in cell-based assays due to its lipophilicity (predicted LogP > 3.5). The combination of the hydrophobic benzyl ring and the ethoxy group suggests high membrane permeability but poor aqueous solubility.
This guide moves beyond simple "kill curves" to a multi-parametric evaluation strategy. We prioritize distinguishing mechanism of action (MoA) —specifically differentiating mitochondrial toxicity (intrinsic apoptosis) from non-specific membrane disruption (necrosis).
Key Technical Challenges
-
Solubility-Driven False Positives: Lipophilic pyrazoles often precipitate in culture media, forming micro-crystals that scatter light (interfering with absorbance assays like MTT) or causing physical stress to cells.
-
Compound Adsorption: The "sticky" nature of the bromo-benzyl moiety requires low-binding plastics to ensure accurate IC50 values.
Experimental Workflow
The following diagram outlines the critical path from compound reconstitution to data validation.
Caption: Integrated workflow ensuring solubility validation prior to biological interrogation.
Pre-Assay Preparation: The Solubility Gate
Rationale: Standard protocols often skip this, leading to "flat" dose-response curves caused by precipitation.
Protocol: Visual Solubility Check
-
Stock Prep: Dissolve this compound in 100% anhydrous DMSO to 10 mM . Vortex for 30 seconds.
-
The "Crash" Test:
-
Prepare a clear 96-well plate with 198 µL of culture media (containing 10% FBS).
-
Add 2 µL of the 10 mM stock (Final: 100 µM, 1% DMSO).
-
Incubate at 37°C for 1 hour.
-
-
Validation: Inspect under 20x magnification. If crystals or oily droplets are visible, the compound has "crashed out."
-
Corrective Action: Reduce top concentration to 50 µM or 25 µM for the biological assay.
-
Primary Assay: ATP Quantification (Viability)
Why ATP over MTT? MTT/MTS assays rely on mitochondrial reductase enzymes. Pyrazole derivatives can sometimes directly inhibit these enzymes or alter mitochondrial respiration without killing the cell immediately, leading to data artifacts. ATP quantification (e.g., CellTiter-Glo) is a direct measure of metabolically active cells and is less prone to chemical interference.
Detailed Protocol
Materials:
-
Cell Line: HeLa or HepG2 (Standard metabolic models).
-
Reagent: ATP-monitoring luminescence reagent (e.g., CellTiter-Glo).
-
Plate: 384-well solid white opaque plates (prevents signal crosstalk).
Steps:
-
Seeding: Dispense 1,000 cells/well in 25 µL media. Centrifuge briefly (30 sec at 200 x g) to settle cells.
-
Incubation: 24 hours at 37°C/5% CO2 to allow attachment.[1]
-
-
Compound Addition:
-
Prepare a 3-fold serial dilution of the compound in DMSO.
-
Perform an intermediate dilution in media to create a 5x working solution.
-
Add 5 µL of 5x compound to cells (Final volume: 30 µL).
-
Controls: High Control (0.5% DMSO only), Low Control (10 µM Staurosporine).
-
-
Exposure: Incubate for 48 hours.
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 20 mins.
-
Add 30 µL of ATP reagent.
-
Shake on orbital shaker (2 mins, 400 rpm) to lyse cells.
-
Incubate 10 mins (dark) to stabilize signal.
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Secondary Assay: Mechanism of Toxicity (Multiplexing)
To understand how the molecule kills, we combine the viability data with a Membrane Integrity assay (LDH Release).
-
High ATP / Low LDH: Healthy Cells.
-
Low ATP / Low LDH: Growth Arrest (Cytostatic) or Early Apoptosis.
-
Low ATP / High LDH: Necrosis (Membrane Rupture).
Caption: Proposed cytotoxicity pathway distinguishing apoptotic cascade from necrotic rupture.
Data Analysis & Interpretation
Quantitative Summary Table
Summarize your findings using this template to ensure comparability across experiments.
| Parameter | Metric | Acceptance Criteria | Interpretation |
| Potency | IC50 (µM) | < 10 µM (for hits) | Concentration inhibiting 50% of metabolic activity. |
| Efficacy | E_max (%) | > 90% kill | Depth of response. <50% suggests cytostatic effect. |
| Assay Quality | Z-Factor | > 0.5 | Measures separation between Vehicle and Positive Control. |
| Toxicity Mode | LDH/ATP Ratio | High = Necrotic | High ratio indicates immediate membrane bursting. |
Calculations
1. Percent Viability:
2. Z-Factor (Assay Robustness):
3. Curve Fitting: Use a 4-Parameter Logistic (4PL) regression model. Do not use linear regression for dose-response curves.
Troubleshooting & Optimization
-
Edge Effects: In 96/384 well plates, outer wells often evaporate, concentrating the media and drug.
-
Solution: Fill outer wells with PBS (do not use for data) or use "breathable" plate seals.
-
-
DMSO Tolerance:
-
Ensure final DMSO concentration is < 0.5% .[2]
-
If the compound requires 1% DMSO to stay soluble, you must run a "Vehicle Only" control curve to prove DMSO isn't causing the toxicity.
-
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Cell Viability Assays.[3] Available from: [Link]
-
Riss TL, Moravec RA, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[3] Assay Guidance Manual.[3][4][5][6] 2019. Available from: [Link]
- Stockert JC, et al.Assays for viability: a review. Acta Histochemica. 2012.
- Zhang, J. et al.A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Use of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole in fragment-based screening
Application Note: Fragment-Based Screening & Optimization using 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Abstract
This application note details the protocol for utilizing This compound as a chemical probe and scaffold in Fragment-Based Drug Discovery (FBDD). Selected for its "Rule of Three" compliance and privileged pyrazole core, this fragment offers a distinct synthetic growth vector via its 3-bromobenzyl moiety.[1] This guide covers library preparation, primary screening via Saturation Transfer Difference (STD) NMR, orthogonal validation using Surface Plasmon Resonance (SPR), and downstream optimization strategies utilizing palladium-catalyzed cross-coupling.[1]
Chemical Profile & Rationale
The selection of this compound (hereafter referred to as Fragment A ) is driven by its structural suitability for exploring protein sub-pockets, particularly in kinases and protein-protein interaction (PPI) interfaces.[1]
| Property | Value | Rationale for FBDD |
| Molecular Weight | ~281.15 Da | Compliant with "Rule of Three" (MW < 300).[1] |
| cLogP | ~2.9 - 3.2 | Lipophilic enough for hydrophobic pockets; soluble enough for NMR.[1] |
| H-Bond Donors/Acceptors | 0 / 3 | Pyrazole nitrogens and Ethoxy oxygen act as key interaction points.[1] |
| Synthetic Handle | Aryl Bromide | Critical: Allows rapid "Fragment Growing" via Suzuki-Miyaura coupling.[1] |
| Scaffold | Pyrazole | Privileged structure often mimicking peptide bonds or binding hinge regions.[1] |
Structural Insight: The 4-ethoxy group serves as a solubility toggle and a probe for small hydrophobic clefts.[1] The 3-bromobenzyl group positions a halogen bond donor or, more importantly, serves as a pre-installed handle for expanding the fragment into adjacent sub-pockets without rebuilding the core synthesis.[1]
Pre-Screening Quality Control (QC)
Before introducing Fragment A to the protein target, rigorous QC is required to prevent false positives caused by aggregation or insolubility.[1]
Protocol: Solubility & Aggregation Check
-
Stock Preparation: Dissolve solid Fragment A in d6-DMSO to a concentration of 100 mM. Sonicate for 5 minutes.
-
Buffer Compatibility: Dilute stock to 1 mM in the assay buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl).
-
Dynamic Light Scattering (DLS):
-
1H NMR QC:
Primary Screening: Ligand-Observed NMR
Ligand-observed NMR is the gold standard for detecting the weak affinities (
Method: Saturation Transfer Difference (STD) NMR
This experiment detects magnetization transfer from the protein to the binding fragment.[1]
Experimental Setup:
-
Instrument: 600 MHz NMR with CryoProbe.
-
Temperature: 298 K.[1]
-
Sample: 20
M Target Protein + 400 M Fragment A (1:20 ratio) in D2O buffer.[1]
Step-by-Step Protocol:
-
On-Resonance Irradiation: Set irradiation frequency at a region of protein methyl density (e.g., -0.5 ppm or 0.5 ppm) where the fragment has no signals.[1]
-
Off-Resonance Irradiation: Set control frequency far from spectral features (e.g., 30 ppm).
-
Pulse Sequence: Apply a train of Gaussian-shaped pulses (saturation time 2-3 seconds).
-
Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]
-
Analysis:
Diagram: Screening Workflow
Figure 1: The sequential screening cascade ensures only validated, non-aggregating binders progress to structural biology.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
To confirm the binding kinetics and rule out NMR artifacts, SPR is performed.[1]
Protocol:
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1]
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Injection: Inject Fragment A in a concentration series (e.g., 1000, 500, 250, 125, 62.5
M). -
Analysis: Fit to a 1:1 Steady State Affinity model.
-
Expected Profile: Square-wave sensorgrams typical of fast-on/fast-off fragment kinetics.[1]
-
Fragment Optimization: The "Grow" Strategy
Once binding is confirmed, the 3-Bromo substituent on the benzyl ring becomes the primary asset.[1] It serves as a pre-installed handle for Fragment Growing .[1]
Chemical Logic:
The bromine atom is positioned at the meta position of the benzyl ring.[1] In many kinase hinge-binding modes, this vector points towards the solvent front or the "gatekeeper" residue, allowing for extension to increase potency.[1]
Protocol: Parallel Synthesis (Suzuki-Miyaura Coupling)
-
Reaction: React Fragment A with a panel of 20-50 boronic acids/esters (
). -
Conditions:
-
Purification: HPLC to remove Palladium.
-
Re-Screening: Test the new library of analogs (Lead-Like compounds) via SPR. A drop in
from M to nM indicates a successful "grow."[1]
Diagram: Optimization Pathway
Figure 2: Chemical evolution of Fragment A.[1] The Bromine handle allows rapid diversification to access adjacent binding pockets.
References
-
Erlanson, D. A., & Jahnke, W. (2016).[1] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1] Link[1]
-
PubChem Compound Summary. (2023). 1-(3-bromophenyl)-4-methyl-1H-pyrazole (Structural Analog Reference).[1] National Center for Biotechnology Information.[1] Link
-
Hajduk, P. J., et al. (1997).[1] One-dimensional relaxation- and diffusion-edited NMR methods for screening compounds that bind to macromolecules.[1] Journal of the American Chemical Society.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link[1]
Sources
Method for Introducing an Ethoxy Group at the Pyrazole C4 Position: An Application Guide
Abstract
This comprehensive guide details a robust and efficient two-step methodology for the introduction of an ethoxy group at the C4 position of the pyrazole ring. The C4 position of pyrazole is inherently electron-rich, making it a prime target for functionalization. However, direct C-H ethoxylation is challenging. The presented strategy circumvents this by first installing a halogen at the C4 position, a facile electrophilic substitution, followed by a copper-catalyzed C-O coupling reaction with ethanol. This application note provides detailed, step-by-step protocols for both the C4-iodination of a pyrazole scaffold and the subsequent ethoxylation. The causality behind experimental choices, quantitative data, and troubleshooting insights are provided to ensure successful implementation by researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
Pyrazoles are a cornerstone of heterocyclic chemistry, with the pyrazole motif being a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The functionalization of the pyrazole ring is a critical endeavor for modulating the physicochemical and biological properties of these molecules. The C4 position of the pyrazole ring is particularly significant; due to the electronic influence of the two adjacent nitrogen atoms, it possesses the highest electron density and is thus the most susceptible to electrophilic attack.[1]
-
Electrophilic Iodination at C4: Introduction of an iodine atom at the electron-rich C4 position to serve as a versatile leaving group.
-
Copper-Catalyzed C-O Coupling: A subsequent Ullmann-type condensation reaction to displace the iodide with an ethoxy group.
This document provides the scientific rationale and detailed protocols necessary for researchers to confidently execute this valuable synthetic transformation.
Strategic Overview: A Two-Step Approach
The direct introduction of an ethoxy group onto the C4 C-H bond of a pyrazole is an uncommon and often low-yielding transformation. A more strategic and reliable method involves the pre-functionalization of the C4 position with a suitable leaving group, followed by a nucleophilic substitution. Halogens, particularly iodine, are excellent choices for this purpose as they can be introduced with high regioselectivity and are effective coupling partners in transition-metal-catalyzed reactions.
Caption: Overall workflow for C4-ethoxylation of pyrazoles.
Part 1: Synthesis of 4-Iodopyrazole Intermediate
Scientific Rationale
The initial step involves an electrophilic aromatic substitution on the pyrazole ring. The C4 position is highly activated towards such reactions. Iodination is achieved using a combination of molecular iodine (I₂) and a strong oxidizing agent, such as iodic acid (HIO₃), in an acidic medium. HIO₃ serves to oxidize I₂ to a more potent electrophilic iodine species, facilitating the substitution. This method is highly effective for producing 4-iodopyrazoles, which are stable and ideal substrates for subsequent cross-coupling reactions.
Experimental Protocol: C4-Iodination
This protocol is adapted from a general and effective procedure for the iodination of trisubstituted pyrazoles.
Materials:
-
1,3,5-trisubstituted pyrazole (1.0 equiv)
-
Iodine (I₂) (0.6 equiv)
-
Iodic acid (HIO₃) (0.5 equiv)
-
Acetic acid (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard glassware for extraction and purification.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the starting pyrazole (1.0 equiv).
-
Add acetic acid as the solvent (concentration typically 0.2-0.5 M).
-
Add iodine (I₂, 0.6 equiv) and iodic acid (HIO₃, 0.5 equiv) to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), saturated aqueous NaHCO₃ solution (to neutralize acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Part 2: Copper-Catalyzed C4-Ethoxylation
Scientific Rationale
The introduction of the ethoxy group is accomplished via a copper-catalyzed Ullmann-type C-O coupling reaction.[2][3][4] This class of reaction is highly effective for forming aryl ether bonds. The mechanism involves the coordination of the copper(I) catalyst to the alcohol, followed by oxidative addition to the 4-iodopyrazole. A subsequent reductive elimination step forms the C-O bond and regenerates the active copper catalyst.
Key components of this reaction include:
-
Copper(I) Iodide (CuI): The catalyst that facilitates the C-O bond formation.
-
Ligand (3,4,7,8-Tetramethyl-1,10-phenanthroline): This chelating ligand stabilizes the copper catalyst, enhances its solubility, and promotes the catalytic cycle.
-
Base (Potassium tert-butoxide, t-BuOK): A strong base is required to deprotonate the ethanol, forming the more nucleophilic ethoxide species.
-
Microwave Irradiation: This technique is used to rapidly heat the reaction mixture to the required high temperature (130 °C), significantly reducing the reaction time from many hours to just one hour.[3][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole as a Chemical Probe for the PI3K/AKT Signaling Pathway
Introduction: The Rationale for 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole as a Putative Kinase Inhibitor Probe
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant number of pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central node in cell signaling, governing cell growth, proliferation, and survival.[4] Its hyperactivation is a frequent event in many human cancers, making it a prime target for therapeutic development.
This document describes the characterization and application of This compound as a chemical probe for investigating the PI3K/AKT signaling pathway. While this specific molecule is not extensively characterized in the public domain, its structural features—namely the pyrazole core and the bromo-benzyl moiety—are present in other compounds with demonstrated biological activity, including kinase inhibition.[5][6] These application notes provide a comprehensive framework for researchers to validate and utilize this compound as a tool to dissect the function of the PI3K/AKT pathway in various cellular contexts.
The core principle of a chemical probe is its ability to potently and selectively modulate a specific biological target.[7][8] Therefore, the following protocols are designed as a self-validating system, guiding the user through a logical workflow from initial biochemical characterization to cellular target engagement and phenotypic outcomes.
Physicochemical Properties and Synthesis
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O | - |
| Molecular Weight | 281.15 g/mol | - |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis: The synthesis of 1-substituted pyrazoles can be achieved through various established methods.[9][10][11] A plausible synthetic route for this compound involves the N-alkylation of a 4-ethoxy-1H-pyrazole precursor with 1-bromo-3-(bromomethyl)benzene in the presence of a suitable base. The starting 4-ethoxy-1H-pyrazole can be synthesized from commercially available materials. Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13][14]
Experimental Workflows and Protocols
The validation of a chemical probe is a multi-step process. The following workflow is recommended to rigorously characterize the activity and selectivity of this compound.
Figure 2. The proposed mechanism of action for the chemical probe in the PI3K/AKT pathway.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity. [15][16][17][18][19]It is used to determine the cytotoxic or cytostatic effects of the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
White, opaque-walled 96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include a DMSO vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
Expected Outcome: A dose-dependent decrease in cell viability, providing an EC₅₀ value that can be correlated with the IC₅₀ from the biochemical assay and the cellular pathway inhibition data.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. [2][3][6][20][21]The principle is that a ligand binding to its target protein increases the protein's thermal stability.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blotting reagents and equipment (as in Protocol 2)
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a concentration where cellular activity is observed (e.g., 10x the p-AKT inhibition EC₅₀) or with DMSO (vehicle control) for 1-2 hours.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, then cool to 4°C. One aliquot should remain unheated (control).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Transfer the supernatants to new tubes.
-
Analyze the amount of soluble PI3K (or a specific isoform) in each sample by Western blotting, as described in Protocol 2, using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the unheated sample (100% soluble protein).
-
Plot the percentage of soluble protein versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
-
Expected Outcome: A rightward shift in the melting curve of the target protein in the presence of the compound, providing direct evidence of target engagement in a cellular environment.
Table 2: Representative Data Summary
| Assay | Endpoint | This compound | Notes |
| Biochemical | |||
| PI3Kα Kinase Assay | IC₅₀ | Hypothetical Value: 85 nM | Measures direct enzyme inhibition. |
| Cellular | |||
| p-AKT (Ser473) Western Blot | EC₅₀ | Hypothetical Value: 0.5 µM | Confirms on-target pathway inhibition in cells. |
| Cell Viability (MCF-7) | EC₅₀ | Hypothetical Value: 1.2 µM | Assesses phenotypic outcome (cytotoxicity/cytostasis). |
| Target Engagement | |||
| CETSA (PI3Kα) | ΔTₘ | Hypothetical Value: +4.2 °C at 10 µM | Verifies direct binding to the target in intact cells. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated by following these protocols.
Conclusion and Best Practices
This document provides a comprehensive guide for the characterization of this compound as a chemical probe targeting the PI3K/AKT pathway. The successful execution of these protocols will establish the compound's potency, cellular activity, and direct target engagement.
Crucial Considerations for Scientific Integrity:
-
Concentration Matters: Use the lowest effective concentration of the probe in cellular assays to minimize off-target effects. The concentration should be guided by the cellular EC₅₀ for pathway inhibition. [7][22]* Orthogonal Probes: Whenever possible, use a structurally distinct probe for the same target to confirm that the observed phenotype is not an artifact of a specific chemical scaffold. [5]* Inactive Controls: Synthesize or acquire a close structural analog of the probe that is inactive against the target. This is the gold standard for demonstrating that the biological effect is due to on-target activity. [5]* Data Correlation: A strong correlation between biochemical IC₅₀, cellular EC₅₀, and phenotypic EC₅₀ provides compelling evidence for an on-target mechanism of action.
By adhering to these rigorous validation principles, researchers can confidently employ this compound as a valuable tool to explore the complexities of PI3K/AKT signaling in health and disease.
References
- Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- BenchChem. (2025).
- Nordic Biolabs. CellTiter-Glo® 2.0 Assay.
- Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Medical News. (2026, January 18). The CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.
- Practical Fragments. (2023, July 17). A rule of two for using chemical probes?.
- Promega Corporation. PI3K (p110α[H1047R]/p85α) Protocol.
- protocols.io. (2023, February 28).
- Chemical Probes Portal. How to use chemical probes.
- Abcam. MTT assay protocol.
- ATCC.
- University of Cambridge. Application of the cellular thermal shift assay (CETSA)
- Promega Corpor
- SciSpace. (2014, August 7).
- Assay-Protocol.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- JOCPR.
- Sigma-Aldrich.cn.
- Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity.
- PMC. (2023, September 13).
- Open-i.
- ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot?.
- ResearchGate. (2025, August 6).
- DOI. (2012, January 18).
- Abcam. Western blot protocol.
- Letters in Applied NanoBioScience. (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- JOCPR. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- PMC. Ethyl 1-benzyl-3-(4-bromophenyl)
- Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- KTU ePubl.
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PI3K-Akt [assay-protocol.com]
- 5. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. promega.com [promega.com]
- 16. nordicbiolabs.se [nordicbiolabs.se]
- 17. scribd.com [scribd.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. news-medical.net [news-medical.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis Optimization
Topic: Optimizing Reaction Conditions for Pyrazole Synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Pyrazole Synthesis Support Center. This guide moves beyond basic textbook definitions to address the practical, often frustrating realities of heterocycle formation. Whether you are battling regioselectivity issues in Knorr condensations or optimizing yields for high-throughput screening, this resource provides self-validating protocols and mechanistic troubleshooting.
Module 1: Mastering Regioselectivity (The Knorr Mechanism)
The most common support ticket we receive concerns the formation of regioisomeric mixtures (1,3- vs. 1,5-isomers) during the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.
The Mechanistic Reality
Regiocontrol is a competition between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl carbons).
-
Electronic Control: In unsymmetrical diketones, the carbonyl adjacent to an electron-withdrawing group (EWG) is more electrophilic.
-
The pH Switch:
-
Neutral/Basic Conditions: The terminal nitrogen (
) of the hydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl first. -
Acidic Conditions: The hydrazine is protonated.[1][2] The internal nitrogen (NH-R) becomes the nucleophilic species (due to electronics or reversible hydrazone formation dynamics), often reversing the selectivity.
-
Pro-Tip: The Fluorinated Solvent Effect
Recent field data suggests that changing the solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically enhance regioselectivity (up to 98:2) by stabilizing specific transition states via hydrogen bonding [1].
Visualization: Regioselectivity Decision Tree
Use this logic flow to determine your reaction conditions.
Caption: Decision logic for selecting pH conditions to favor specific pyrazole regioisomers in Knorr synthesis.
Module 2: High-Efficiency Protocols
We recommend two distinct workflows depending on your equipment availability and scale.
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[3]
-
Hydrazine derivative (1.1 equiv)[3]
-
Solvent: Ethanol (or TFE for selectivity)
-
Catalyst: Amberlyst-15 (solid acid) or AcOH (10 mol%)
Step-by-Step:
-
Loading: In a 10 mL microwave vial, dissolve dicarbonyl and hydrazine in solvent (concentration ~0.5 M). Add catalyst.[1][4][5][6]
-
Irradiation: Seal and heat to 120°C for 5–10 minutes (dynamic power mode).
-
Self-Validation: Pressure should stabilize. If pressure spikes >15 bar, stop immediately (decomposition risk).
-
-
Workup: Filter off solid catalyst (if Amberlyst used). Concentrate filtrate.
-
Analysis: Check conversion via LC-MS. Yields typically exceed 90% [2].
Protocol B: "On-Water" Green Synthesis (Scale-Up)
Best for: Large scale, environmental compliance, and easy purification.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[3]
-
Hydrazine (1.0 equiv)[3]
-
Solvent: Deionized Water (0.5 M concentration)
-
Surfactant (Optional): TPGS-750-M (2 wt %)
Step-by-Step:
-
Suspension: Mix reactants in water. They will likely be insoluble (heterogeneous).
-
Reaction: Stir vigorously at room temperature or mild heat (40°C). The hydrophobic effect accelerates the reaction at the organic-water interface.
-
Monitoring: Monitor TLC. The disappearance of the starting material spot and the precipitation of a new solid indicate progress.
-
Isolation: Filter the precipitated solid. Wash with cold water.[1][5]
-
Note: This method frequently avoids column chromatography entirely [3].
-
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrazine Degradation | Hydrazines oxidize over time. Test: Run a TLC of the hydrazine starting material. If multiple spots appear, distill or purchase fresh reagent. |
| Retro-Claisen | In basic conditions, 1,3-dicarbonyls can cleave. Fix: Switch to mild acidic conditions (AcOH) or buffered systems. | |
| Regioisomer Mixture | Solvent Interaction | Protic solvents (EtOH) may not differentiate transition states enough. Fix: Switch to fluorinated alcohols (TFE) or a non-polar aprotic solvent (Toluene) with acid catalyst. |
| Oiling Out | Product Impurity | The product is not crystallizing due to trace oligomers. Fix: Triturate the oil with cold diethyl ether or hexanes to induce precipitation. |
| Tailing on TLC | Basic Residues | Pyrazoles with free NH groups interact with silica. Fix: Add 1% Triethylamine (TEA) to your eluent system to sharpen peaks. |
Visualization: The Optimization Workflow
Follow this iterative loop when yields are suboptimal.
Caption: Iterative workflow for rescuing stalled pyrazole synthesis reactions.
Module 4: Purification of Regioisomers
Separating 1,3- and 1,5-isomers is notoriously difficult due to similar polarities. If regiocontrol fails, use these separation strategies:
-
Chemical Separation (The Salt Method):
-
Dissolve the mixture in an organic solvent (e.g., Acetone).
-
Add stoichiometric mineral acid (HCl).
-
The isomers often have different pKa values; one may precipitate as the hydrochloride salt while the other remains in solution [4].
-
-
Chromatography:
References
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). "Greener and rapid synthesis of azoles... using microwaves."[8] Tetrahedron Letters. [Link]
- Patent WO2011076194A1. (2011). "Method for purifying pyrazoles.
Sources
Technical Support Center: Navigating the Challenges of Regioselective N-Alkylation of Substituted Pyrazoles
Welcome to the technical support center for the regioselective N-alkylation of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer scientifically-grounded solutions to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the N-alkylation of pyrazoles, providing a foundational understanding of the key challenges and influencing factors.
Q1: What are the primary challenges encountered in the N-alkylation of substituted pyrazoles?
A1: The principal difficulties in the N-alkylation of unsymmetrically substituted pyrazoles are the control of regioselectivity and the achievement of high reaction yields.[1] Alkylation can occur at either the N1 or N2 position of the pyrazole ring, frequently leading to a mixture of regioisomers that can be challenging to separate.[1][2][3] Furthermore, low yields can result from suboptimal reaction conditions, the occurrence of side reactions, or the poor reactivity of the starting materials.[1]
Q2: What are the key factors that govern the N1/N2 regioselectivity of the alkylation reaction?
A2: The regioselectivity of pyrazole N-alkylation is a multifaceted issue influenced by a combination of steric, electronic, and reaction-based factors:
-
Steric Hindrance: In many cases, the alkylating agent will preferentially react with the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent can be leveraged to direct the alkylation to the more accessible nitrogen.[1][2]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can modulate the nucleophilicity of the two nitrogen atoms, thereby influencing the site of alkylation.[1][2]
-
Solvent Choice: The polarity of the solvent plays a significant role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In certain cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]
-
Base and Catalyst System: The choice of base is critical and can even reverse the regioselectivity. For instance, the use of K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[1][4] In contrast, magnesium-based catalysts, such as MgBr₂, have been demonstrated to favor N2-alkylation.[1][5] Sodium hydride (NaH) has also been employed to prevent the formation of regioisomeric mixtures in specific reactions.[1][6]
Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable set of starting conditions involves the use of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or DMSO. The reaction is typically conducted at a temperature ranging from room temperature to 80°C, with progress monitored by TLC or LC-MS.[1]
Q4: Are there alternative synthetic strategies to the traditional base-mediated alkylation?
A4: Yes, several alternative methods have been developed to address the challenges of regioselectivity and substrate scope:
-
Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst with trichloroacetimidates as the electrophiles, offering an alternative to methods that require strong bases or high temperatures.[1][7]
-
Phase Transfer Catalysis (PTC): PTC, particularly under solvent-free conditions, can afford high yields and simplifies the work-up procedure.[1][8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and, in some instances, improve yields.[1]
-
Enzymatic Alkylation: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (often >99%) for pyrazole alkylation.[2][9]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific experimental issues.
Issue 1: Poor Regioselectivity - A Mixture of N1 and N2 Isomers is Observed
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common yet surmountable challenge. The following strategies can be employed to favor the formation of a single isomer:
1. Re-evaluate Steric Factors:
-
Rationale: The steric environment around the two nitrogen atoms is often the primary determinant of regioselectivity.
-
Actionable Advice:
-
If the desired isomer is at the less sterically hindered nitrogen, consider using a bulkier alkylating agent to amplify the steric bias.[1]
-
Conversely, if the more hindered nitrogen is the target, a less bulky alkylating agent might be beneficial, though this approach is often less effective.
-
The use of sterically bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity.[2][10]
-
2. Optimize the Solvent System:
-
Rationale: The solvent can influence the solvation of the pyrazolate anion and the transition state, thereby affecting the N1/N2 product ratio.
-
Actionable Advice:
-
Polar Aprotic Solvents: If not already in use, switch to polar aprotic solvents like DMF or DMSO, as they are known to often favor the formation of a single regioisomer.[1]
-
Fluorinated Alcohols: For challenging cases, consider using fluorinated alcohols such as TFE or HFIP, which have been reported to significantly enhance regioselectivity.[1]
-
3. Modify the Base/Catalyst System:
-
Rationale: The nature of the counter-ion from the base can influence the aggregation state and reactivity of the pyrazolate anion. Catalysts can also be employed to direct the alkylation to a specific nitrogen.
-
Actionable Advice:
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation of 3-substituted pyrazoles.[1][4]
-
For N2-Alkylation: Consider employing a magnesium-based catalyst, such as MgBr₂, which has been shown to favor N2-alkylation.[1][5]
-
Sodium Hydride (NaH): In certain systems, NaH can be effective in preventing the formation of regioisomeric products.[1][6]
-
4. Adjust the Reaction Temperature:
-
Rationale: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of the product that proceeds through the lower energy transition state.
-
Actionable Advice:
-
Attempt the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor for an improvement in the N1/N2 ratio.
-
Illustrative Data on Regioselectivity:
| Pyrazole Substituent | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Reference |
| 3-Phenyl | 2-Bromo-N,N-dimethylacetamide | MgBr₂ | THF | 1:99 | [5] |
| 3-Substituted | Various | K₂CO₃ | DMSO | N1 selective | [1][4] |
| 3-Methyl-5-phenyl | Phenethyl trichloroacetimidate | CSA | DCE | 2.5:1 | [11] |
Note: Data is illustrative and compiled from various sources. Exact ratios may vary depending on the specific substrates and reaction conditions.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Issue 2: Low or No Product Yield
Q: I am observing a very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for troubleshooting.
1. Re-evaluate Your Base:
-
Rationale: The base is essential for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Incomplete deprotonation is a common cause of low yield.
-
Actionable Advice:
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. If a weak base like K₂CO₃ is ineffective, consider a stronger base such as NaH or KHMDS.
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Ensure adequate stirring and consider a solvent in which all components are soluble.
-
2. Check the Alkylating Agent's Reactivity:
-
Rationale: The efficiency of the alkylation is dependent on the reactivity of the alkylating agent, which is largely determined by the nature of the leaving group.
-
Actionable Advice:
-
Leaving Group: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl > OTs. If you are using an alkyl chloride, switching to the corresponding bromide or iodide could significantly increase the reaction rate.
-
3. Assess for Potential Side Reactions:
-
Rationale: The reaction mixture may contain components that lead to undesired side reactions, consuming starting materials or leading to complex product mixtures.
-
Actionable Advice:
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Degradation: Check the stability of your starting materials and product under the reaction conditions. If necessary, consider running the reaction at a lower temperature or for a shorter duration.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: My reaction has produced a mixture of regioisomers that are co-eluting during column chromatography. What strategies can I use for separation?
A: The separation of N1 and N2 pyrazole isomers can be challenging due to their often similar polarities.
-
Chromatographic Optimization:
-
Eluent System: Experiment with a wide range of eluent systems, including those with additives. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and resolution. For acidic compounds, a small amount of acetic acid may be beneficial.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reversed-phase silica.[2]
-
-
Crystallization: If the isomers are crystalline, fractional crystallization can be an effective purification method.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The derivative can then be converted back to the desired product.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles
This protocol provides a general starting point for the N-alkylation of pyrazoles using a carbonate base.
Materials:
-
Substituted pyrazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Alkylating agent (1.1 eq)
-
Anhydrous DMF or DMSO
-
Water
-
Ethyl acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF or DMSO, add the base (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Base-Mediated N-Alkylation:
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[1][7]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
- Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
This guide is structured as a Technical Support Center resource, designed for immediate application in a research laboratory. It moves beyond generic advice to address the specific physicochemical challenges of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole .
Case ID: PYR-ETH-BN-003 Status: Resolved / Expert Guide Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary & Molecule Profile
User Problem: "My crude reaction mixture is a dark, viscous oil containing residual alkylating agent. Standard flash chromatography is yielding co-eluting impurities, and I cannot induce crystallization."
Molecule Analysis:
-
Core Structure: Electron-rich pyrazole ring (4-ethoxy group).[2][3][4][5]
-
Physical State: Likely a low-melting solid (
), but behaves as a supercooled liquid (oil) when impure.[2][3][4][6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Key Impurity: 3-Bromobenzyl bromide .[2][3][4] This is a lachrymator, toxic, and chemically reactive.[2] It often co-elutes with the product on silica due to similar lipophilicity.[3][4]
-
Stability: The 4-ethoxy ether linkage is robust but can be sensitive to strong, hot acids.[2][3][4] The pyrazole nitrogen (N2) is weakly basic (
).[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Decision Matrix: Choose Your Workflow
Before starting, assess your crude profile.[2][3][4]
Figure 1: Purification Strategy Decision Tree.
Method A: The "Chemical Scavenger" Protocol
Target: Removal of excess 3-Bromobenzyl bromide without chromatography.[1][2][3][4] Mechanism: 3-Bromobenzyl bromide reacts with a secondary amine (scavenger) to form a water-soluble quaternary ammonium salt or tertiary amine, which is washed away.[1][2][3][4]
Reagents
-
Scavenger: Morpholine (liquid) or Polymer-supported amine (solid).[2][3][4][5]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3][4][5]
Step-by-Step Protocol
-
Dilution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Scavenging: Add 1.5 equivalents (relative to the estimated excess bromide) of Morpholine .
-
Why Morpholine? It is cheap, reactive, and forms a polar product.[2]
-
-
Incubation: Stir at room temperature for 1–2 hours. Monitor by TLC until the benzyl bromide spot disappears.[4]
-
The Wash (Critical):
-
Drying: Dry over
, filter, and concentrate.
Method B: The "pH Swing" Extraction
Target: Isolating the basic pyrazole from neutral impurities (mineral oil, unreacted halide, tars).[1][2][5][6] Concept: Pyrazoles are weak bases.[1][2][3][4][5] We force the product into water with acid, wash away the trash, then bring the product back to organic.
Figure 2: The pH Swing Workflow for N-Benzyl Pyrazoles.
Protocol
-
Extraction: Dissolve crude in EtOAc. Extract with cold (0°C) 1M HCl (3 x volumes).
-
Separation:
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated
until pH 10-12.-
Observation: The solution will turn cloudy as the free base pyrazole precipitates/oils out.[3]
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry and concentrate.
Troubleshooting & FAQs
Q1: My product is still an oil after workup. How do I get a solid?
The "Sticky Oil" Syndrome: N-benzyl pyrazoles often supercool.[2][3][4]
-
Solution 1 (Trituration): Dissolve the oil in a minimum amount of Diethyl Ether or EtOAc .[2][3][4][5] Slowly add Hexane or Pentane until cloudy. Scratch the flask walls with a glass rod.[3][4] Store at -20°C overnight.
-
Solution 2 (Seeding): If you have any solid crystal from a previous batch (even a micro-amount), add it.[2][4][5]
-
Solution 3 (High Vac): Residual solvent (DCM/EtOAc) acts as a plasticizer.[3][4][5] Keep the oil on a high-vacuum manifold (<1 mbar) for 12 hours with mild heating (40°C).
Q2: I see a "ghost" spot on TLC right above my product.
Diagnosis: This is likely the Regioisomer (N2-alkylation) or Dialkylated salt.[2][3][4][5]
-
Correction: Since your starting material (4-ethoxy-1H-pyrazole) is symmetric, N1 and N2 alkylation yield the same product.
-
Real Culprit: It is likely 3-Bromobenzyl bromide (if higher Rf) or mineral oil .[2][3][4][5] Use Method A to remove the bromide.[2][3][4][5] If the spot is lower Rf and drags, it is the quaternary ammonium salt (over-alkylation); this will stay in the aqueous layer during a standard water wash.[5]
Q3: Can I use distillation?
Advice: No. this compound has a high molecular weight and boiling point.[2][3][4] Distillation will likely cause thermal decomposition (browning/tarring) before the product distills.[3][4][5]
Q4: Why use LiCl in the initial workup?
Context: If you used DMF or DMSO as the reaction solvent.[3][4] Answer: DMF is miscible with organic solvents and difficult to remove.[2][3][5] Washing your organic extract with 5% Aqueous LiCl pulls the DMF into the water phase much better than water alone, preventing DMF from ruining your subsequent crystallization.[2][3][4]
Physicochemical Data Summary
| Property | Value / Description | Note |
| Physical State | Solid (Low MP) or Viscous Oil | Likely MP range 45–75°C [1].[1][2][3][4] |
| Solubility | Soluble: DCM, EtOAc, MeOH.[1][2][4] Insoluble: Water, Hexane.[2][3][4] | Use Hexane as anti-solvent.[2][3][4] |
| pKa (Base) | ~ 2.5 – 3.0 (Pyrazole N) | Basic enough for HCl extraction [2].[2][3][4][5][6] |
| Toxicity | High (Precursor 3-Bromobenzyl bromide) | Handle all crude residues as lachrymators.[2][3][4][5] |
References
-
Melting Point Trends: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50877-42-4 (1-Benzyl-4-iodo-1H-pyrazole).[1][2][3][4] Retrieved from [Link].[2][3][4][5] (Note: Analogous 4-iodo compound is solid, supporting the prediction for the 4-ethoxy/3-bromo analog).[2][3][4]
-
Pyrazole Basicity & Extraction: Organic Chemistry Data. (2022).[2][3][4][5][7] pKa Data Compiled by R. Williams (pKa values for Pyrazole/Imidazole). Retrieved from [Link].[1][2][3][4][5]
-
General Synthesis: Organic Syntheses. (2010).[2][3][4][5] Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2010, 87,[2] 16. Retrieved from [Link].
Sources
- 1. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Side-product formation in Knorr pyrazole synthesis
Status: Online Operator: Senior Application Scientist Ticket Queue: Open
Welcome to the Technical Support Center
You have reached the Tier-3 Support Hub for Heterocyclic Synthesis. This guide addresses the most frequent "support tickets" regarding the Knorr Pyrazole Synthesis—the condensation of hydrazines with 1,3-dicarbonyls. While chemically mature, this reaction is notorious for regioselectivity issues and specific side-product profiles that can derail drug discovery campaigns.
Below are the resolved troubleshooting guides for the three most critical failure modes: Regioisomer Mixtures , Incomplete Cyclization , and Oligomerization (Tar Formation) .
Ticket #001: "I have a 1:1 mixture of regioisomers."
Severity: Critical Diagnosis: Lack of Thermodynamic/Kinetic Control
Root Cause Analysis: The Knorr synthesis proceeds via a hydrazone intermediate.[1][2][3] When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two pathways exist. The ratio depends on which carbonyl is attacked first.[4]
-
Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.
-
Steric Control: The nucleophile attacks the least hindered carbonyl.
In neutral solvents (EtOH), these factors often compete, resulting in a difficult-to-separate ~1:1 mixture.
Mechanism & Pathway Visualization
Caption: Competing mechanistic pathways in Knorr synthesis. Path selection is dictated by pH and steric bulk.
Troubleshooting Protocol: Steering Regioselectivity
To resolve a mixed isomer profile, you must force the reaction into a single pathway using Solvent and pH levers.
| Variable | Condition | Effect on Mechanism | Target Isomer |
| Solvent Polarity | Non-polar (Toluene) | Enhances internal H-bonding; favors attack at most electrophilic C. | 1,3-Isomer |
| Solvent Type | Fluorinated Alcohols (TFE/HFIP) | Strong H-bond donor; activates carbonyls selectively. | High Selectivity (Substrate dependent) [1] |
| pH Modifier | HCl / AcOH (Acidic) | Protonates the most basic carbonyl, directing nucleophilic attack there. | 1,3-Isomer (typically) |
| pH Modifier | Et3N / Pyridine (Basic) | Deprotonates hydrazine, increasing nucleophilicity of the substituted N. | 1,5-Isomer |
Action Item: If you have a mixture, switch from Ethanol to Acetic Acid (glacial) or Toluene with pTsOH .
Ticket #002: "My reaction stalled at the intermediate."
Severity: Moderate Diagnosis: Failed Cyclization (Hydrazone Trap)
Root Cause Analysis: Users often isolate a solid that has the correct mass for the product but incorrect NMR (peaks are too complex or lack aromaticity). This is the Hydrazone Intermediate . The initial condensation is fast, but the second step (cyclization/dehydration) requires higher activation energy, especially if the second carbonyl is deactivated (e.g., an ester or amide).
Troubleshooting Workflow
Caption: Decision tree for handling stalled hydrazone intermediates.
Action Item:
-
Take the isolated intermediate.[5]
-
Resuspend in Ethanol + 10% HCl .
-
Reflux for 2-4 hours.
-
The acid catalyzes the dehydration step, driving the equilibrium to the aromatic pyrazole.[3]
Ticket #003: "The product is a black tar/oil."
Severity: High Diagnosis: Azine Formation or Oxidation
Root Cause Analysis:
-
Azine Formation: If the hydrazine is added too slowly or in substoichiometric amounts, one hydrazine molecule can react with two dicarbonyl molecules (forming a bridge), or one dicarbonyl can react with two hydrazines.
-
Oxidation: Aryl hydrazines (e.g., phenylhydrazine) are notoriously unstable and oxidize to tars if the reaction is open to air or if the hydrazine is old.
Corrective Protocol:
-
Stoichiometry: Ensure a slight excess of hydrazine (1.1 – 1.2 equiv).
-
Addition Order: Inverse Addition . Add the dicarbonyl to the hydrazine solution. This ensures the hydrazine is always in local excess, preventing azine bridging.
-
Reagent Quality: Distill aryl hydrazines prior to use if they appear dark red/brown.
Ticket #004: "How do I distinguish the 1,3- and 1,5-isomers?"
Severity: Informational Diagnosis: Ambiguous 1H NMR
Standard 1H NMR often shows similar shifts for both isomers. You must use NOE (Nuclear Overhauser Effect) or HMBC to map the spatial or connectivity relationship between the N-substituent and the pyrazole ring protons.[6]
Characterization Data Table
| Feature | 1,3-Substituted Isomer | 1,5-Substituted Isomer |
| NOE Signal | NO interaction between N-R group and C5-H (ring proton). | Strong NOE between N-R group and C5-H (ring proton). |
| 13C NMR (C5) | Typically upfield (lower ppm) relative to C3. | Typically downfield (higher ppm) due to deshielding by N-R. |
| HMBC | N-R protons couple to C3 (weakly) or not at all. | N-R protons show 3-bond coupling to C5. |
Self-Validating Check: Run a 1D NOE difference experiment. Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl).
-
If the singlet on the pyrazole ring enhances
1,5-Isomer . -
If no enhancement
1,3-Isomer .
Standard Operating Procedure (SOP): Regioselective Optimization
Objective: Determine optimal conditions for a new substrate pair.
-
Screening: Set up 3 parallel reactions (100 mg scale).
-
Vial A: Ethanol (Neutral)
-
Vial B: Glacial Acetic Acid (Acidic)
-
Vial C: Ethanol + 2 eq. Triethylamine (Basic)
-
-
Execution: Heat all vials to 80°C for 2 hours.
-
Analysis: Aliquot 50 µL, evaporate, and dissolve in DMSO-d6. Run crude 1H NMR.
-
Calculation: Integrate the pyrazole C4-H singlets.
-
Ratio = Integral(Isomer A) / Integral(Isomer B)
-
-
Scale-Up: Select the condition yielding >90% of the desired isomer. If Vial B (Acid) works best but yields are low, switch to Trifluoroethanol (TFE) as solvent [2].
References
-
Aggarwal, V. K., et al. "Regiocontrol in the Knorr Pyrazole Synthesis using Fluorinated Alcohols." Journal of Organic Chemistry, 2003. Link
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Organic Letters, 2008. Link
-
Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition. Link
-
Maddaluno, J., et al. "Mechanistic insights into the Knorr pyrazole synthesis." Tetrahedron, 2011. Link
Sources
Troubleshooting low conversion in pyrazole N-benzylation reactions
Status: Active | Topic: Troubleshooting Low Conversion & Regioselectivity | Ticket ID: PYR-BNZ-001
Executive Summary & Diagnostic Workflow
The Problem: N-benzylation of pyrazoles is a fundamental transformation in medicinal chemistry, yet it frequently suffers from low conversion, poor regioselectivity (N1 vs. N2), and poly-alkylation.
The Science: The reaction is a classic
Interactive Troubleshooting Flowchart: Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic logic flow for identifying the root cause of stalled N-benzylation reactions.
Technical Deep Dive: The "Engine" of the Reaction
Issue 1: "My reaction stalls at 60% conversion regardless of time."
Diagnosis: This is often a thermodynamic equilibrium issue or poisoning by byproducts .
-
The Mechanism: If you use a weak base (e.g.,
in Acetone), the deprotonation is reversible. As HBr/HCl is generated, it protonates the most basic species. If the base is not in excess or is insoluble, the reaction halts. -
The Fix (The "Cesium Effect"): Switch from
to Cesium Carbonate ( ) .-
Why? Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). This creates a "looser" ion pair with the pyrazolide anion, increasing its nucleophilicity. Furthermore,
is significantly more soluble in organic solvents (DMF) than [1][3].
-
Issue 2: "I am getting a mixture of N1 and N2 isomers."
Diagnosis: Lack of regiocontrol due to steric/electronic conflict .
-
The Mechanism: The pyrazolide anion is an ambident nucleophile.
-
The Fix:
-
Solvent Switch: Use Hexafluoroisopropanol (HFIP) . Recent studies suggest that fluorinated solvents can interact via H-bonding to direct regioselectivity, often favoring the more sterically hindered isomer by stabilizing specific transition states [2].
-
Base Switch: Use
for kinetic control (irreversible deprotonation) or to chelate and direct attack to the N2 position [4].
-
Data Analysis: Solvent & Base Selection
Select your conditions based on the "Aggression Level" required for your substrate.
| Parameter | Method A: Mild (Standard) | Method B: Aggressive (Difficult Substrates) | Method C: Regio-Control |
| Base | |||
| Solvent | DMF or MeCN (Anhydrous) | THF or DMF (0°C to RT) | HFIP or Toluene |
| Temperature | |||
| Primary Use | General synthesis, functional group tolerance. | Sterically hindered pyrazoles, low reactivity halides. | Maximizing N1/N2 selectivity. |
| Pros | Easy setup, no inert gas needed (strictly). | Highest conversion rates. | High isomer purity. |
| Cons | Slower kinetics. | Moisture sensitive, incompatible with esters. | Expensive solvents. |
Validated Experimental Protocols
Protocol A: The "Gold Standard" Cesium Method
Best for: General screening, substrates with esters/nitriles.
-
Dissolution: In a dried vial, dissolve Pyrazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL, 0.33 M).
-
Base Activation: Add
(1.5 mmol, 488 mg). Stir at RT for 15 minutes. Note: The solution may turn slightly yellow as the anion forms. -
Alkylation: Add Benzyl Bromide (1.1 mmol, 1.1 equiv) dropwise.
-
Monitoring: Stir at
. Monitor via LCMS at 1h and 4h.-
Checkpoint: If <50% conversion at 4h, heat to
.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
.
Protocol B: The "Nuclear Option" (NaH)
Best for: Unreactive pyrazoles or when conversion is the only priority.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
-
Deprotonation: Add
(60% in oil) (1.2 mmol, 48 mg) to the flask. Wash with dry hexane if oil removal is necessary (optional). Suspend in dry THF (2 mL). -
Addition: Cool to
. Add Pyrazole (1.0 mmol) dissolved in THF (1 mL) dropwise.-
Observation: Gas evolution (
) must be observed. Stir 30 mins at -> RT.
-
-
Reaction: Cool back to
. Add Benzyl Bromide (1.2 mmol). -
Quench: CAREFULLY quench with Sat.
after completion.
Mechanistic Visualization
Understanding the transition state is key to fixing regioselectivity.
Caption: Mechanistic pathway showing the divergence point for N1 vs N2 alkylation.
Frequently Asked Questions (FAQ)
Q: Why does my benzyl bromide turn pink/brown, and how does it affect the reaction?
A: Benzyl bromide degrades to generate
-
Fix: Pass the benzyl bromide through a short plug of basic alumina or wash with
before use.
Q: Can I use Phase Transfer Catalysis (PTC) instead of dry solvents?
A: Yes. If you lack anhydrous facilities, use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) (5 mol%). This is robust but often yields lower regioselectivity than the anhydrous
Q: I see a side product with M+90 mass. What is it? A: This is likely the di-benzylated quaternary ammonium salt . This happens if you use a large excess of benzyl bromide or high temperatures.
-
Fix: Control stoichiometry strictly (1.0 - 1.1 equiv) and keep temperature low.
References
-
Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis.[3] Journal of Practical Chemistry. Link
-
Regioselectivity & Solvents: Tang, M., et al. (2022).[4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.[2] Link
-
Base Optimization: Kikuchi, D., et al. (2014). Efficient N-alkylation of pyrazoles using Cs2CO3. Tetrahedron Letters. Link
-
Magnesium Catalysis: Charette, A. B., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synthesis.[1][2][3][5][6][7][8][9][10] Link
-
Phase Transfer Catalysis: Diez-Barra, E., et al. (1997). Phase transfer catalysis without solvent: Synthesis of N-alkylpyrazoles.[11] Synthetic Communications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic C-H allylation and benzylation of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. growingscience.com [growingscience.com]
- 10. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Debromination in Pyrazole Synthesis
Prepared by the Gemini Application Science Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating side reaction encountered during the synthesis and functionalization of pyrazoles: the undesired loss of a bromine substituent (debromination). This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you maintain the integrity of your brominated pyrazole scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my pyrazole synthesis?
Debromination is a chemical reaction that involves the cleavage of a carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom.[1] In the context of pyrazole synthesis, this is a significant issue because brominated pyrazoles are critical intermediates. They serve as versatile handles for introducing molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Unwanted debromination leads to the formation of a protonated, less reactive pyrazole, resulting in lower yields of the desired product and creating difficult-to-separate impurities.
Q2: I'm observing my starting brominated material being converted to the simple, non-brominated pyrazole. What are the most common causes?
Observing the corresponding protonated pyrazole as a byproduct is a classic sign of reductive debromination. This can be triggered by several factors in your reaction environment:
-
Strong Bases: Highly reactive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination, sometimes through radical-mediated pathways.[2]
-
Reactive Hydrogen Sources: The presence of a hydrogen atom donor in the reaction mixture is crucial for the final step of reductive debromination. Solvents like 2-propanol, or even reagents like aldehydes and water, can serve as the proton source.[3]
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for C-Br bond cleavage, increasing the rate of debromination relative to the desired reaction.
-
Catalyst-Mediated Pathways: In transition-metal-catalyzed reactions, side reactions such as hydrodehalogenation can occur, where the catalyst facilitates the replacement of bromine with hydrogen.[4]
-
Photochemical Degradation: Exposure to light, especially UV or visible light, can induce the homolytic cleavage of the C-Br bond, initiating a radical chain reaction that leads to debromination.[2][4][5]
Q3: Can the specific position of the bromine atom on the pyrazole ring (C3, C4, or C5) affect its susceptibility to debromination?
Yes, the position of the bromine atom significantly influences the stability of the C-Br bond. The C4 position of the pyrazole ring is the most electron-rich and nucleophilic, making a bromine atom at this position susceptible to electrophilic attack and substitution.[6] Conversely, the C3 and C5 positions are more electron-deficient. The relative lability also depends on the reaction mechanism. For instance, in metal-catalyzed reactions, the coordination of the pyrazole's N2 nitrogen to the metal center can influence the reactivity at the adjacent C3 and C5 positions.[6][7] The bond dissociation energy generally follows the trend C-I < C-Br < C-Cl < C-F, meaning bromo-substituents are inherently more labile than chloro-substituents.[1]
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental challenges where debromination is a common byproduct.
Scenario 1: Debromination During Pyrazole Ring Formation from a Brominated Precursor
Problem: You are synthesizing a pyrazole by condensing a brominated 1,3-dicarbonyl compound with a hydrazine derivative, but you are isolating a significant amount of the non-brominated pyrazole.
Causality Analysis: The cyclization and subsequent aromatization to form the pyrazole ring often require basic or acidic conditions and heat. Strong bases used to facilitate the condensation can attack the bromine atom or promote elimination pathways that lead to debromination. Similarly, harsh acidic conditions combined with high heat can lead to hydrodehalogenation.
Solutions & Optimization Strategies:
| Parameter | Standard (Prone to Debromination) | Recommended (Optimized for Retention) | Rationale |
| Base | Sodium Ethoxide (NaOEt), Sodium tert-Butoxide (NaOtBu) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Triethylamine (Et₃N) | Weaker, non-nucleophilic bases are less likely to promote reductive debromination pathways. They are sufficient to catalyze condensation without attacking the C-Br bond.[8] |
| Solvent | Ethanol, Methanol | Dioxane, Toluene, Acetonitrile (MeCN), 2,2,2-Trifluoroethanol (TFE) | Aprotic solvents or fluorinated alcohols limit the availability of reactive hydrogen atoms. TFE has been shown to improve regioselectivity and can stabilize intermediates. |
| Temperature | Reflux (>100 °C) | Room Temperature to 60 °C | Lowering the temperature minimizes thermally induced C-Br bond cleavage. Monitor the reaction closely; many cyclizations proceed efficiently at milder temperatures over a longer period. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | While less common for this specific reaction, removing oxygen can quench potential radical-mediated debromination pathways that might be initiated by impurities. |
Troubleshooting Workflow: Pyrazole Cyclization
Below is a logical workflow for addressing debromination during the initial synthesis of the pyrazole ring.
Caption: A logical workflow for troubleshooting debromination during pyrazole ring formation.
Scenario 2: Debromination During a Palladium-Catalyzed Cross-Coupling Reaction
Problem: You are performing a Suzuki-Miyaura or Sonogashira coupling on a bromopyrazole, but the primary product is the debrominated starting material (protodebromination) instead of the desired coupled product.
Causality Analysis: This is a very common issue in the cross-coupling of heteroaromatics. The causes are multifaceted:
-
Catalyst Poisoning: The pyridine-type nitrogen (N2) of the pyrazole ring can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity and leading to undesired side reactions.[7]
-
Hydrodehalogenation Pathway: The catalytic cycle can be diverted. Instead of reductive elimination to form the C-C bond, the intermediate may react with a proton source, leading to the C-H bond of the debrominated product.
-
Inappropriate Base/Ligand Combination: The choice of base and ligand is critical. A base that is too strong or a ligand that does not sufficiently stabilize the catalytic intermediate can favor the debromination pathway.
Solutions & Optimization Strategies:
-
Ligand Selection: Employ electron-rich, bulky phosphine ligands. Ligands like SPhos, XPhos, or tBuBrettPhos are designed to promote the desired reductive elimination step over side reactions and are effective for heteroaromatic couplings.[8]
-
Base Modification: Switch from strong bases like NaOtBu or NaOH to milder inorganic bases. Potassium phosphate (K₃PO₄) is often the base of choice for challenging heteroaromatic couplings as it minimizes debromination. Carbonates (K₂CO₃, Cs₂CO₃) are also excellent alternatives.
-
Solvent System: Use aprotic polar solvents like Dioxane, DMF, or Toluene, often with a small amount of water to help dissolve the inorganic base. Ensure solvents are thoroughly degassed to remove oxygen, which can damage the catalyst.
-
Catalyst Pre-activation: Using a pre-formed palladium(0) source or a pre-catalyst can sometimes improve results over generating the active catalyst in situ.
Mechanistic Competition Diagram
This diagram illustrates the competing pathways in a Pd-catalyzed cross-coupling reaction.
Caption: Competing pathways of productive cross-coupling versus protodebromination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1H-pyrazole
This protocol is designed to minimize protodebromination of a potentially sensitive bromopyrazole substrate.
Materials:
-
3-Bromo-1-methyl-1H-pyrazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
1,4-Dioxane and water (10:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed dioxane. Allow the mixture to stir for 5-10 minutes to form the pre-catalyst complex.
-
Reaction Setup: Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the reagents. Then, add the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (1-methyl-1H-pyrazole).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol is confirmed by a high ratio of the desired coupled product to the debrominated byproduct, as determined by ¹H NMR or LC-MS analysis of the crude reaction mixture.[8]
References
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Marine Drugs. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Dehalogenation - Wikipedia. Wikipedia. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health. [Link]
- WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
Different strategies for synthesis of pyrazoles. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
The Bromination of Pyrazabole. Defense Technical Information Center. [Link]
-
Synthesis and Properties of Pyrazoles. MDPI Encyclopedia. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. DocPlayer. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]
-
Stability of 4H-pyrazoles in physiological environments. ResearchGate. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. [Link]
-
Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. National Institutes of Health. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Survey in Fisheries Sciences. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
-
Pyrazole. SlideShare. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Publications. [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for Pyrazole Isomer Separation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of pyrazole isomers. It is structured to offer both foundational knowledge through frequently asked questions and practical, problem-solving advice in a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyrazole isomers using column chromatography?
Separating pyrazole isomers is often challenging due to their subtle structural differences, which lead to very similar physicochemical properties. The main difficulties arise from:
-
Similar Polarity: Regioisomers, such as 1,3-disubstituted versus 1,5-disubstituted pyrazoles, can have nearly identical polarities, making it difficult to achieve differential partitioning between the stationary and mobile phases.
-
Tautomerism: Unsubstituted or N-H pyrazoles can exist as tautomers, which may interconvert during chromatography, leading to broadened or multiple peaks for a single compound.
-
Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), allowing for strong interactions with polar stationary phases like silica gel. This can lead to significant peak tailing and poor resolution.
Q2: How do I select the initial conditions (stationary and mobile phase) for my pyrazole isomer separation?
A systematic approach to selecting starting conditions is crucial for efficient method development.
Step 1: Analyze Your Isomers
-
Polarity Assessment: First, assess the relative polarities of your isomers. This can often be predicted based on their structure. For instance, isomers with exposed N-H groups are generally more polar than their N-alkylated counterparts. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
Step 2: Choose a Chromatography Mode
-
Normal-Phase Chromatography (NPC): This is the most common starting point for pyrazole separations.
-
Stationary Phase: Silica gel is the workhorse due to its high resolving power for polar compounds. Alumina (neutral or basic) can be an alternative, especially if your compounds are sensitive to the acidic nature of silica.
-
Mobile Phase: A non-polar solvent like hexane or heptane mixed with a more polar modifier like ethyl acetate or isopropanol is a standard choice.
-
-
Reverse-Phase Chromatography (RPC): This is useful for highly non-polar pyrazole derivatives or when NPC fails.
-
Stationary Phase: C18-functionalized silica is the most common choice.
-
Mobile Phase: A polar solvent system, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, is used.
-
Step 3: Initial Solvent System Selection (for Normal-Phase)
-
Begin with a binary solvent system. A common starting point is a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Run TLC plates with your isomer mixture in several solvent systems with varying polarity (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate) to find the condition that provides the best separation (difference in Rf values). An ideal Rf range for the target compounds is typically 0.2-0.4 for good separation on a column.
Method Development & Optimization Workflow
The following workflow provides a systematic approach to developing a robust separation method for pyrazole isomers.
Technical Support Center: Steric Management in Pyrazole Chemistry
Status: ONLINE Operator: Senior Application Scientist Ticket Queue: High Priority (Steric Hindrance & Regioselectivity)[1]
Welcome to the Pyrazole Synthesis Help Desk
You have reached the Tier 3 Support for heterocyclic chemistry. We understand that synthesizing pyrazoles with bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aryls) often leads to two critical failure modes: regiochemical scrambling (getting the wrong isomer) or reaction stagnation (the "brick wall" effect).[1]
This guide treats your synthesis issues as "Support Tickets." Select the ticket below that matches your current experimental failure.
Ticket #001: The Regioselectivity Paradox
Issue: "I reacted an unsymmetrical 1,3-diketone with a substituted hydrazine, and I got a 50:50 mixture or the wrong regioisomer."
Root Cause Analysis
In the Knorr synthesis, regioselectivity is a battle between Thermodynamics and Kinetics .
-
Kinetic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.
-
Steric Interference: Bulky groups shield the carbonyl, reducing its electrophilicity and physically blocking the approach of the hydrazine.
Troubleshooting Protocol: The "Solvent & pH" Switch
Do not rely on standard ethanol reflux. Use this decision matrix to force the desired isomer.
Step 1: Assess Nucleophilicity
-
Hydrazine Free Base: The terminal nitrogen is more nucleophilic.
-
Hydrazine Hydrochloride: The terminal nitrogen is protonated; the internal nitrogen becomes the active nucleophile (due to electronics/equilibria).
Step 2: The Fluorinated Solvent Hack Recent data suggests that fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically enhance regioselectivity via hydrogen-bond activation of the carbonyl, often overriding weak steric biases [1].[1]
Step 3: Protocol Adjustment (Regio-Control)
| Parameter | Condition A (Kinetic Favor) | Condition B (Thermodynamic Favor) |
| Solvent | Ethanol or Methanol (0°C to RT) | Acetic Acid or HFIP (Reflux) |
| Hydrazine Form | Free Base | Hydrochloride Salt |
| Catalyst | None | HCl or Lewis Acid (e.g., ZnCl₂) |
| Outcome | Attack at most accessible C=O | Attack at most electron-deficient C=O |
Visualization: Regioselectivity Decision Tree
Caption: Logic flow for selecting reaction conditions to maximize regioselectivity in Knorr synthesis.
Ticket #002: Overcoming Steric Inertia
Issue: "My reaction is stalled. The bulky groups are preventing cyclization even at reflux."
Root Cause Analysis
Steric bulk raises the activation energy (
Solution A: Microwave-Assisted Synthesis (The "Sledgehammer")
Microwave irradiation provides direct dielectric heating, often accelerating pyrazole synthesis from hours to minutes [2].[1]
Experimental Protocol: Microwave Synthesis of Bulky Pyrazoles
-
Vessel: 10 mL Microwave process vial (G10 or G30).
-
Reagents:
-
Catalyst: 10 mol%
-TsOH (optional, for dehydration). -
Settings:
-
Temperature: 120–140 °C.
-
Mode: Dynamic Power (Max 300W).
-
Time: 10–20 minutes (Hold time).
-
-
Workup: Cool to RT. The bulky pyrazole often precipitates due to low solubility in water/EtOH mixtures. Filter and wash with cold hexanes.
Solution B: Lewis Acid Catalysis (The "Scalpel")
If you lack a microwave or have acid-sensitive groups, use Lanthanide triflates.[1] They coordinate to the carbonyl oxygen, increasing electrophilicity without the harshness of Brønsted acids [3].
-
Recommended Catalyst: Scandium(III) triflate [Sc(OTf)₃] or Ytterbium(III) triflate [Yb(OTf)₃].[1]
-
Loading: 5–10 mol%.
-
Solvent: Acetonitrile or Water (Surfactant-free).
Ticket #003: Functionalizing the Fortress (C-N Coupling)
Issue: "I formed the pyrazole, but now I can't attach it to an aryl ring via Buchwald-Hartwig coupling. The nitrogen is too hindered."
Root Cause Analysis
Pyrazoles with bulky groups at the 3- and 5-positions create a "steric fence" around the N1-H site. Standard palladium catalysts (
Troubleshooting Guide: Ligand Selection
You must use Dialkylbiaryl phosphine ligands (Buchwald ligands) designed specifically for hindered substrates.[1]
Ligand Performance Matrix
| Ligand Name | Structure Type | Best For... | Ref |
| tBuXPhos | Biaryl monophosphine | General hindered N-arylation. | [4] |
| BrettPhos | Biaryl monophosphine | Primary amines & hindered pyrazoles. | [4] |
| Ad2nBuP | CataCXium A | Extremely bulky substrates (Adamantyl).[4] | [5] |
Optimized Protocol for Hindered N-Arylation:
-
Catalyst Precursor:
(1-2 mol%).[1] -
Ligand: tBuXPhos (2-4 mol%) — Maintain 1:2 Pd:Ligand ratio.
-
Base:
(weak base preferred for sensitive groups) or (strong base for non-sensitive).[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temp: 100-110 °C (Sealed tube).
Visualization: Steric Ligand Interaction
Caption: How bulky ligands (tBuXPhos) create a specific pocket to facilitate coupling on hindered pyrazoles.
References
-
BenchChem. (2025).[5] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Kappe, C. O., et al. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles. Retrieved from [1]
-
Rao, Y., et al. (2011).[2] A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones. Organic Letters. Retrieved from
-
Buchwald, S. L., et al. (2008). Ligands for Buchwald-Hartwig Amination. Sigma-Aldrich Technical Guides. Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability of Brominated Pyrazoles in Solution
Status: Operational Ticket ID: BROM-PYR-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting for Solution-State Degradation & Artifacts
Executive Summary
Brominated pyrazoles are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. However, they present a unique triad of stability challenges in solution: Photolytic Debromination , Prototropic Tautomerism , and Metal-Mediated Hydrodehalogenation .
This guide moves beyond generic "store at -20°C" advice. It provides mechanistic root-cause analysis and self-validating protocols to distinguish between actual chemical degradation and analytical artifacts.
Diagnostic Matrix: Identify Your Issue
| Symptom | Probable Cause | Module |
| LC-MS: Mass shift of [M-78] or [M-80] (Loss of Br, Gain of H). | Photolytic Debromination (Homolytic Cleavage) | [Go to Module 1] |
| NMR: Broad signals, "missing" carbons, or split peaks in pure sample. | Annular Tautomerism (N1 vs. N2 shift) | [Go to Module 2] |
| Synthesis: Yield loss; formation of des-bromo product during Suzuki/Buchwald. | Metal-Catalyzed Hydrodehalogenation | [Go to Module 3] |
| Storage: Appearance of [M-Br+OMe] or [M-Br+OH] adducts. | Nucleophilic Aromatic Substitution (SNAr) | [Go to Module 4] |
Module 1: Photochemical Instability (The "Phantom" Peak)
The Issue: Brominated pyrazoles, particularly 4-bromo derivatives, are susceptible to UV-induced homolytic cleavage of the C-Br bond. This generates a reactive radical that abstracts a hydrogen atom from the solvent (often DMSO or Methanol), resulting in the des-bromo analog.
The Mechanism:
Troubleshooting Protocol: The Dark Control Validation
Do not assume your autosampler is "dark enough."
-
Prepare two identical samples of your bromopyrazole (10 mM in DMSO).
-
Condition A (Light): Place in a clear glass vial on the laboratory bench for 4 hours.
-
Condition B (Dark): Wrap the second vial entirely in aluminum foil immediately after preparation.
-
Analyze: Run LC-MS on both.
-
Interpretation:
-
If Condition A shows [M-H] peak and Condition B does not, the issue is Photolysis .
-
Solution: Switch to amberized glassware immediately. Use UV-cutoff filters in synthesis hoods.
-
Pathway Visualization
Figure 1: Mechanism of UV-induced debromination in solution.
Module 2: Tautomerism (The "Ghost" Isomer)
The Issue: N-unsubstituted bromopyrazoles exist as a mixture of tautomers (1H and 2H). In solution (especially DMSO), the proton migration rate often matches the NMR timescale, causing coalescence . This leads to broad, "disappearing" peaks or split peaks in HPLC, often mistaken for impurities.
The Mechanism: The proton oscillates between N1 and N2. Substituents at C3 and C5 determine the equilibrium ratio. 4-bromo substitution generally favors the 3-bromo tautomer in solid state, but mixtures exist in solution.[1]
Troubleshooting Protocol: The Solvent/Temperature Switch
Validate if the "impurity" is actually just the other tautomer.
-
NMR Test: If peaks are broad in DMSO-d6 at 25°C:
-
Heat: Run the spectrum at 80°C.
-
Result: If peaks sharpen and merge, it is Dynamic Tautomerism .
-
-
HPLC Test: If you see a split peak (doublet) for a pure compound:
-
Acidify: Add 0.1% TFA to the mobile phase.
-
Result: Low pH protonates the species, often collapsing the equilibrium into a single peak.
-
Equilibrium Visualization
Figure 2: Prototropic tautomerism causing analytical artifacts.
Module 3: Metal-Mediated Hydrodehalogenation
The Issue: During cross-coupling (Suzuki/Buchwald), or even upon storage of crude material, trace Palladium (Pd) residues can catalyze the reduction of the C-Br bond if a hydride source (alcohols, amines, or formate) is present.
The Mechanism:
Troubleshooting Protocol: The Scavenger Test
-
Diagnosis: You observe [M-Br+H] increasing over time in a sample that was previously subjected to Pd-catalysis.
-
Action: Treat the sample with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour, filter, and re-analyze.
-
Prevention: Ensure rigorous removal of Pd post-synthesis. Residual Pd + DMSO (which can decompose to generate reductants) is a recipe for slow degradation.
Module 4: Nucleophilic Aromatic Substitution (SNAr)
The Issue: While pyrazoles are electron-rich, placing a Bromine at C5 (or C3) alongside an Electron Withdrawing Group (EWG) like a nitro, ester, or ketone at C4 activates the ring for SNAr.
Risk Factors:
-
Solvents: Methanol (MeOH), Ethanol.
-
Nucleophiles: Amines, Thiols.
-
Conditions: Basic pH, elevated temperatures.
Data: Relative Reactivity of Bromopyrazoles to SNAr
| Substitution Pattern | Reactivity | Risk Level | Recommended Solvent |
| 4-Bromo (No EWG) | Very Low | Safe | MeOH, DMSO, MeCN |
| 3/5-Bromo (No EWG) | Low | Low | MeOH, DMSO |
| 5-Bromo + 4-Nitro | High | Critical | DCM, THF, MeCN (Avoid MeOH) |
| 5-Bromo + 4-Ester | Moderate | Caution | Isopropanol, t-Amyl Alcohol |
References
-
Photostability: Ahmed, S. A., et al. "A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives."[2] Photochemical & Photobiological Sciences, 2002. Link
-
Tautomerism: Claramunt, R. M., et al.[3] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006. Link
-
Hydrodehalogenation: Monguchi, Y., et al. "Pd/C-catalyzed hydrodechlorination of aromatic chlorides."[4] Tetrahedron, 2006. (Contextualizes Pd-mediated dehalogenation mechanisms).
- SNAr Mechanisms: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
-
DMSO Stability: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening, 2003. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization
Welcome to the technical support center for the functionalization of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this critical class of reactions. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter in your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for pyrazole functionalization.
Q1: What are the key factors to consider when selecting a catalyst for pyrazole functionalization?
A1: The selection of an optimal catalyst for pyrazole functionalization is a multifactorial process. Key considerations include the desired type of functionalization (e.g., C-H activation, N-arylation), the inherent reactivity of the pyrazole substrate, the desired regioselectivity, the nature of the coupling partner, and the overall desired reaction efficiency. Transition-metal catalysts, particularly those based on palladium, copper, and gold, are widely used.[1][2][3] More recently, photoredox catalysis has emerged as a powerful tool for these transformations.[4]
Q2: How does the substitution pattern on the pyrazole ring influence catalyst selection?
A2: The electronic and steric properties of substituents on the pyrazole ring significantly impact its reactivity and, consequently, the choice of catalyst. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can make it more electrophilic.[5] The position of substituents can also sterically hinder certain sites, influencing the regiochemical outcome of the reaction. For instance, a bulky substituent at the C3 position can favor functionalization at the C5 position.[6]
Q3: What is the importance of regioselectivity in pyrazole functionalization and how can it be controlled?
A3: Regioselectivity, the preferential reaction at one position over another, is crucial in pyrazole functionalization as it determines the final structure and, therefore, the biological activity of the molecule.[7][8] The pyrazole ring has multiple reactive sites (N1, N2, C3, C4, C5), and achieving selectivity can be challenging.[8][9] Control over regioselectivity is typically achieved through the careful selection of the catalyst, ligands, solvents, and directing groups.[7][8] For example, fluorinated alcohols as solvents have been shown to dramatically increase regioselectivity in some pyrazole syntheses.
Q4: What are the most common classes of catalysts used for pyrazole functionalization?
A4: The most prevalent classes of catalysts include:
-
Palladium catalysts: Widely used for C-H activation and cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][10]
-
Copper catalysts: Often employed for N-arylation reactions (Ullmann condensation) and have shown utility in achieving switchable regioselectivity.[2][11][12]
-
Gold catalysts: Have emerged as effective for C-H activation and other transformations, often exhibiting unique reactivity profiles.
-
Photoredox catalysts: Offer a modern approach using visible light to enable a wide range of functionalizations under mild conditions, including alkylations and C-N couplings.[4][13]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental challenges in a question-and-answer format.
Guide 1: Low or No Reaction Yield
Q1.1: My palladium-catalyzed C-H arylation of pyrazole has stalled or is giving very low conversion. What are the likely causes and how can I troubleshoot this?
A1.1: Low or no conversion in Pd-catalyzed C-H functionalization is a frequent issue. A systematic approach is key to identifying the problem.[14]
Possible Causes & Solutions:
-
Catalyst Deactivation: The active palladium species, typically Pd(0) or Pd(II), may have been deactivated.
-
Symptom: You observe the formation of a black precipitate, commonly known as palladium black.[15]
-
Causality: This indicates the aggregation of the palladium catalyst into an inactive form. This can be caused by impurities, high temperatures, or inappropriate ligand choice.
-
Solution:
-
Optimize Ligand: Ensure you are using an appropriate ligand. For C-N coupling, where the amine substrate can act as a ligand and deactivate the catalyst, adding a slight excess of the phosphine ligand can be beneficial.
-
Check Reagent Purity: Impurities, especially those containing sulfur or other coordinating groups, can poison the catalyst.[14][16] Purify starting materials if necessary.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can contribute to catalyst degradation.[14][15]
-
Solvent Choice: Use anhydrous and degassed solvents to prevent catalyst deactivation.[14]
-
-
-
Incorrect Reaction Conditions: The temperature, base, or solvent may not be optimal.
-
Troubleshooting Workflow:
-
Screen Solvents: Systematically screen a range of anhydrous and degassed solvents (e.g., toluene, dioxane, DMF).[14]
-
Vary the Base: The choice of base is critical. Screen a panel of bases (e.g., K2CO3, Cs2CO3, KOAc).
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for both conversion and potential side product formation.
-
-
-
Poor Substrate Reactivity: The specific pyrazole substrate may be inherently unreactive under the chosen conditions.
-
Solution: Consider using a more active catalyst system or a different synthetic strategy, such as pre-functionalizing the pyrazole with a halide for a traditional cross-coupling reaction.
-
Guide 2: Poor Regioselectivity
Q2.1: My pyrazole functionalization is producing a mixture of C4 and C5 isomers. How can I improve the selectivity for the desired isomer?
A2.1: Achieving high regioselectivity between the C4 and C5 positions is a common challenge due to their often similar reactivity.[8][17]
Strategies for Improving Regioselectivity:
-
Leverage Inherent Reactivity: The C5 proton is generally the most acidic due to the inductive effect of the adjacent sp2 nitrogen, making it more susceptible to deprotonation and subsequent functionalization in many cases.[5] Conversely, the C4 position is the most nucleophilic, favoring electrophilic aromatic substitution.[5] Understanding this intrinsic reactivity can guide your initial catalyst and reagent selection.
-
Employ Directing Groups: A directing group on the pyrazole nitrogen can chelate to the metal center, positioning the catalyst to favor functionalization at a specific C-H bond, typically C5.
-
Optimize Ligands and Additives: The steric and electronic properties of ligands can significantly influence the regiochemical outcome.
-
Ligand Screening: A systematic screening of ligands with varying steric bulk and electronic properties is often necessary. For example, in some Pd-catalyzed reactions, the use of N-heterocyclic carbene (NHC) ligands can switch the regioselectivity.[8]
-
-
Solvent Effects: The solvent can play a crucial role in modulating regioselectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain pyrazole syntheses.[7]
-
-
Blocking Groups: A removable blocking group can be installed at one position to force functionalization at another. For instance, an ester group at the C4 position can direct C-H arylation to the C5 position, after which the ester can be removed.[10][18]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole functionalization.
Guide 3: Catalyst Deactivation
Q3.1: I suspect my catalyst is being poisoned. What are the common signs and how can I prevent it?
A3.1: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering it inactive.[16][19][20]
Signs of Catalyst Poisoning:
-
Sudden Drop in Activity: A sharp decrease in reaction rate or complete cessation of the reaction is a strong indicator.[19]
-
Inconsistent Results: Batch-to-batch variability in yield can point to fluctuating levels of impurities in the starting materials.
-
Reaction Fails with Certain Substrates: If the reaction works for some substrates but not others, the failing substrates may contain poisoning impurities.
Common Catalyst Poisons and Prevention Strategies:
| Poison Source | Examples | Prevention Method |
| Sulfur Compounds | Thiols, thioethers | Purify starting materials and solvents. Use a guard bed to remove sulfur impurities before the reaction.[19] |
| Coordinating Heterocycles | Pyridines, thiazoles (if not the substrate) | In some cases, heterocycles can strongly coordinate to the metal center and inhibit catalysis.[21] A change in catalyst or ligand may be necessary. |
| Halides | Excess halide ions | In some cross-coupling reactions, the buildup of halide salts can inhibit the catalyst. |
| Other Nucleophiles | Amines, phosphines (if not the intended ligand) | Can displace the desired ligand from the metal center. Using a slight excess of the intended ligand can sometimes mitigate this. |
Diagnostic Test for Catalyst Poisoning:
If you suspect catalyst poisoning, run a control reaction with highly purified reagents and solvents. If this reaction proceeds smoothly, it strongly suggests that impurities in your standard reagents are the root cause.[19]
Catalyst Deactivation Troubleshooting Flowchart:
Caption: A flowchart for diagnosing the cause of catalyst deactivation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: High-Throughput Screening of Catalysts for Pyrazole Functionalization
Objective: To efficiently identify the optimal catalyst, ligand, and base combination for a novel pyrazole functionalization reaction.
Materials:
-
96-well reaction block with magnetic stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Multi-channel pipette
-
Stock solutions of pyrazole substrate, coupling partner, catalysts (e.g., Pd(OAc)2, CuI), ligands, and bases in a suitable anhydrous solvent (e.g., dioxane, DMF).
Procedure:
-
Preparation of Reaction Plate:
-
In a glovebox, arrange an array of reaction vials in the 96-well block.
-
To each vial, add the pyrazole substrate (e.g., 0.1 mmol) as a solid or from a stock solution.
-
-
Dispensing Reagents:
-
Using a multi-channel pipette, dispense the stock solutions of the various catalysts, ligands, and bases into the designated wells according to a pre-designed experimental map.
-
It is recommended to vary one component (e.g., ligand) while keeping others constant in a given row or column to systematically evaluate its effect.
-
-
Initiation of Reaction:
-
Add the coupling partner to each well.
-
Seal the reaction block with a cap mat.
-
-
Reaction Execution:
-
Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature for the specified time.
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the block to room temperature.
-
Quench each reaction with a suitable aqueous solution.
-
Extract the products with an organic solvent.
-
Analyze the product formation and yield in each well using high-throughput techniques such as LC-MS or GC-MS.
-
Data Analysis: The results can be visualized in a heatmap to quickly identify the most promising reaction conditions for further optimization.
Protocol 2: General Procedure for Photoredox-Catalyzed Alkylation of Pyrazoles
Objective: To perform a visible-light-mediated alkylation of a pyrazole derivative.
Materials:
-
Pyrazole substrate (0.1 mmol)
-
Alkylating agent (e.g., perfluoroalkyl iodide, 0.15 mmol)
-
Photocatalyst (e.g., 4CzIPN, 1 mol%)
-
Base (e.g., Na2CO3, 1.5 equiv.)
-
Anhydrous DMF (1 mL)
-
Schlenk tube or vial
-
Blue LED lamp (e.g., 450-456 nm, 3W)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the pyrazole substrate, alkylating agent, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
-
Irradiation:
-
Place the reaction tube on a magnetic stirrer and position it approximately 5 cm from the blue LED lamp.
-
Ensure the reaction mixture is stirring vigorously to ensure even irradiation.
-
Irradiate the reaction for the specified time (e.g., 16 hours) at room temperature.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated pyrazole.
-
This protocol is adapted from a known procedure and may require optimization for specific substrates.[4]
References
- Pissinati, E. F., Azizzade, M., Opatz, T., & Paixão, M. W. (2025). Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones.
- (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32).
- (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- Wang, M. (2022). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. UC Irvine.
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available from: [Link]
- (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 17(4), 2827-2829.
- (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry, 84(8), 4653-4660.
- Li, P., Zbieg, J. R., & Terrett, J. A. (2021).
- (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles.
- (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Gisbertz, S., Reischauer, S., & Pieber, B. (2019).
- (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
- Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
- (2025).
- (2007). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. Organic Letters, 9(15), 2879-2882.
- (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(41), 16410-16413.
- (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3542-3545.
- (2025). Alkylazolation of Alkenes via Photocatalytic Radical Polar Crossover. Journal of the American Chemical Society.
- (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Organic Letters.
- (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 107439.
- (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
- (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 446-455.
- (2025).
- (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1979.
- (2016). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 14(41), 9831-9840.
- (2022).
- (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26359-26368.
- (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- (2021). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 19(26), 5871-5875.
- (2025). Catalyst Poisoning Explained Simply. RevisionDojo.
- (2025). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. European Journal of Organic Chemistry.
- (2024).
- (2024). Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination. Journal of the American Chemical Society.
- (2003). High Throughput Screening: Methods and Protocols. Humana Press.
- (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
- (2002). Design and implementation of high throughput screening assays. Nature Reviews Drug Discovery, 1(3), 211-217.
- (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5462.
- (2022). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
- (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128.
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 11. asianpubs.org [asianpubs.org]
- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. revisiondojo.com [revisiondojo.com]
- 21. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis & Work-up
[1]
Status: Operational Ticket Type: Advanced Method Development Subject: Overcoming Solubility, Chelation, and Regioisomer Issues in Pyrazole Isolation[1]
Welcome to the Advanced Technical Support Center. You are likely here because your pyrazole reaction worked, but your isolation failed. Pyrazoles are deceptively simple heterocycles that present a "perfect storm" of work-up challenges: they are amphoteric, often highly water-soluble, prone to forming emulsions, and act as aggressive ligands for transition metals.[1]
This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of the pyrazole nucleus (
Part 1: The Solubility Trap (Aqueous Work-up)
User Issue: "My product is disappearing into the aqueous layer during extraction," or "I have a massive emulsion that won't separate."
The Mechanism: Unsubstituted pyrazoles (N-H) are amphoteric.[1]
-
Low pH (< 2.0): The pyridine-like nitrogen protonates, forming a water-soluble pyrazolium salt.[1]
-
High pH (> 13.0): The pyrrole-like nitrogen deprotonates, forming a water-soluble pyrazolate anion.[1]
-
Neutral pH (4.0 – 9.0): The molecule is neutral and most lipophilic.[1]
Troubleshooting Protocol: The "pH-Switch" Extraction Do not rely on a simple brine wash. Use the amphoteric nature to your advantage to purify during extraction.
Step-by-Step Methodology:
-
Acid Phase (Impurity Purge):
-
Neutralization (The Crash):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly basify with saturated NaHCO₃ or 4M NaOH to pH 7–8.
-
Observation: As the pH passes the isoelectric point, the pyrazole often precipitates or oils out.
-
-
Recovery:
Visualization: The pH-Switch Strategy
Caption: Logical flow for the "pH-Switch" extraction, isolating pyrazoles by manipulating their ionization states.
Part 2: The Metal Sponge (Pd/Cu Removal)
User Issue: "My Suzuki coupling worked, but the product is grey/brown, and NMR shows broad peaks."
The Mechanism: Pyrazoles are excellent ligands. They coordinate to Palladium (Pd) and Copper (Cu) more strongly than standard phosphine ligands.[1] Standard Celite filtration is often insufficient because the metal is bound to your product, not just suspended.
Comparative Data: Scavenging Efficiency Data based on reduction of 1000 ppm Pd residual in a pyrazole intermediate.
| Method | Residual Pd (ppm) | Yield Loss | Notes |
| Celite Filtration | 800 - 900 | < 5% | Ineffective for coordinated Pd.[1] |
| Silica Gel Column | 100 - 200 | 10% | Pd often "streaks" with polar pyrazoles.[1] |
| N-Acetyl Cysteine Wash | 50 - 100 | 5-10% | Good for bulk removal; cheap.[1] |
| SiliaMetS® Thiol (Si-Thiol) | < 10 | < 2% | Best balance of cost/purity.[1] |
| Trimercaptotriazine (Si-TMT) | < 5 | < 2% | Industry standard for high affinity ligands.[1] |
Recommended Protocol: The Scavenger Slurry
-
Dissolve crude pyrazole in THF or EtOAc (10 volumes).
-
Add SiliaMetS® Thiol or Si-TMT (0.5 eq relative to Pd catalyst used, or 10 wt% of crude).[1]
-
Heat to 50 °C for 4 hours (or stir overnight at RT).
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.[2]
Alternative (Aqueous Wash): If resins are unavailable, wash the organic layer with a 0.5M aqueous solution of L-Cysteine (adjusted to pH 7).[1] The Pd-Cysteine complex is water-soluble and will partition out of the organic phase.
Part 3: The Regioisomer Headache
User Issue: "I see two spots on TLC that are barely separated. How do I isolate the N1-isomer from the N2-isomer?"
The Mechanism: In N-alkylation of asymmetric pyrazoles, steric and electronic factors create mixtures of 1,3- and 1,5-substituted isomers.[1]
-
Tailing: Pyrazoles interact with the acidic silanols on silica gel, causing peak broadening that merges close isomers.
-
Tautomerism: If the pyrazole is N-unsubstituted, "isomers" are often just tautomers that cannot be separated. You must lock the tautomer via N-alkylation or arylation to separate them.
Troubleshooting Protocol: Chromatographic Refinement Standard EtOAc/Hexane gradients often fail. Use these modifications:
-
Deactivate the Silica: Pre-wash the column with eluent containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites and sharpens peaks.
-
Alternative Mobile Phases:
Visualization: Isomer Separation Logic
Caption: Decision tree for determining viability of pyrazole isomer separation.
Part 4: FAQ – Rapid Fire Troubleshooting
Q: My pyrazole oils out during recrystallization. How do I fix this? A: This is "oiling out." It happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix: Use a lower boiling solvent (e.g., switch from Toluene to DCM/Hexane).[1]
-
Fix: Seed the oil with a crystal (if available) or scratch the glass.[1]
-
Fix: Re-dissolve and cool much slower.
Q: Can I use HCl to make the salt and purify that way? A: Yes. If the free base is an oil or hard to purify, bubble dry HCl gas into an ethereal solution of the pyrazole. The pyrazolium hydrochloride salt is often a nice, crystalline solid that can be filtered and washed.
Q: Why does my pyrazole streak on C18 (Reverse Phase)? A: At neutral pH, the equilibrium between protonated and neutral forms causes peak broadening.[1] Add 0.1% Formic Acid (to keep it fully protonated) or 10mM Ammonium Bicarbonate (pH 10, to keep it neutral/deprotonated) to the mobile phase to sharpen the peak.[1]
References
-
Separation of Pyrazole Regioisomers: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." (2025).[1][5] [1]
-
Metal Scavenging Efficiency: Biotage Application Notes. "How to Remove Palladium in three easy steps." (2023).[1][6]
-
Amphoteric Extraction & Solubility: BOC Sciences. "pH Adjustment and Co-Solvent Optimization for Poorly Soluble Drugs."
-
Recrystallization Protocols: American Chemical Society (ACS).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." J. Org. Chem. (2022).[1] [1]
-
Palladium Removal Study: National Institutes of Health (PMC).[1] "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds." (2022).[1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
Validation of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole molecular weight by HRMS
Title: Technical Guide: Validation of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole Molecular Weight via High-Resolution Mass Spectrometry (HRMS)
Executive Summary
Objective: This guide defines the protocol for the structural validation of This compound (C₁₂H₁₃BrN₂O) using High-Resolution Mass Spectrometry (HRMS).
Context: In small molecule drug discovery, pyrazole derivatives are frequent pharmacophores. However, the presence of bromine introduces a unique isotopic signature (
Recommendation: HRMS (Orbitrap or Q-TOF) is the mandatory standard for validating this compound. It provides sub-5-ppm mass accuracy and resolves the specific bromine isotopic doublet, serving as a self-validating confirmation of elemental composition.
Theoretical Framework: The Bromine Signature
To validate This compound , one must understand the physics of its atomic composition. Unlike carbon-only scaffolds, the bromine atom splits the molecular ion signal into two distinct peaks of nearly equal intensity separated by 2 Daltons.
Molecular Formula: C₁₂H₁₃BrN₂O
Calculated Exact Masses:
-
Monoisotopic Mass (
Br): 280.0212 Da -
Isotopic Variant (
Br): 282.0191 Da
The Validation Logic:
-
Mass Accuracy: The observed
must match the calculated exact mass within ±5 ppm. -
Isotopic Fidelity: The intensity ratio of the
281.0285 ( Br [M+H] ) and 283.0264 ( Br [M+H] ) peaks must mirror the natural abundance (~50.69% : 49.31%).
Comparative Analysis: HRMS vs. Alternatives
Why is HRMS required? The table below compares HRMS against Low-Resolution MS (Single Quadrupole) and NMR for this specific application.
| Feature | HRMS (Orbitrap/Q-TOF) | LRMS (Single Quad) | NMR ( |
| Primary Output | Exact Mass (4 decimal places) | Nominal Mass (Integer) | Connectivity & Environment |
| Mass Accuracy | < 5 ppm (e.g., ±0.0014 Da) | ± 0.5 Da | N/A |
| Impurity Detection | Can resolve isobaric interferences | Co-eluting isobars merge | High, but requires pure sample |
| Bromine Validation | Resolves exact mass of isotopes | Shows 1:1 pattern, but low confidence | Indirect (via coupling constants) |
| Regulatory Status | Gold Standard for new entities | Insufficient for characterization | Essential complement to HRMS |
Critical Insight: LRMS might confirm a mass of ~281/283, but it cannot distinguish C₁₂H₁₃BrN₂O from a potential impurity like C₁₄H₁₇N₄O (Nominal mass 281) without ambiguous fragmentation data. HRMS resolves this immediately via mass defect analysis.
Experimental Protocol
This protocol is designed for a Thermo Q-Exactive (Orbitrap) or Agilent 6500 Series (Q-TOF) .
Step 1: Sample Preparation
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid DMSO to prevent ion suppression.
-
Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection. High concentrations cause detector saturation, distorting isotopic ratios.
Step 2: Instrument Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Sheath Gas: 30 arb units (ensure stable spray).
-
Resolution: Set to 70,000 (at
200) to fully resolve the isotopic envelope. -
Scan Range:
100 – 1000.
Step 3: Data Acquisition Workflow
Figure 1: High-Resolution Mass Spectrometry data acquisition workflow.
Data Analysis & Validation Criteria
Upon acquiring the spectrum, apply the following decision logic to validate the molecule.
A. Exact Mass Confirmation
Compare the theoretical
| Isotope | Formula | Calculated Mass ( | Acceptable Range (±5 ppm) |
| 281.0285 | 281.0271 – 281.0299 | ||
| 283.0264 | 283.0250 – 283.0278 |
B. Isotopic Pattern Logic
The presence of the "M+2" peak at nearly 100% relative abundance to the base peak is the signature of a single Bromine atom.[1][3]
Figure 2: Decision tree for validating brominated compounds via HRMS.
Troubleshooting & Causality
-
Issue: Mass error > 5 ppm.
-
Cause: Poor calibration or space-charge effects (too many ions in the trap).
-
Fix: Recalibrate instrument with standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) and dilute sample 10-fold.
-
-
Issue: Missing M+2 peak.
-
Cause: The synthesized molecule may have undergone de-halogenation (loss of Br) during reaction workup, yielding the des-bromo analog (
~203). -
Fix: Check reaction conditions; Pd-catalyzed cross-couplings often cause de-halogenation side reactions.
-
-
Issue: [M+Na]+ Adducts.
-
Observation: Peaks at 303.0104 (
Br) and 305.0083 ( Br). -
Action: Common in glass-stored samples. Acceptable for validation if mass accuracy holds.
-
References
-
FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration.[4][5][6] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Isotopic Distributions of Halogens). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2989466 (Related Structure: 1-benzyl-4-bromopyrazole).[7] Used for structural property verification. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fda.gov [fda.gov]
- 5. thefdagroup.com [thefdagroup.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Confirmation of N1 vs N2 Pyrazole Alkylation Products: A Comparative Technical Guide
This guide outlines a definitive, evidence-based approach to distinguishing N1 and N2 isomers in pyrazole alkylation, a critical challenge in medicinal chemistry.
Executive Summary
The N-alkylation of asymmetric pyrazoles typically yields a mixture of regioisomers (N1 and N2).[1][2] While these isomers share identical molecular weights and similar polarities, their biological activities often diverge drastically. This guide synthesizes spectroscopic data to establish a self-validating protocol for structural assignment, prioritizing 2D NMR (HMBC/NOESY) and 13C NMR chemical shift trends over ambiguous 1H NMR splitting patterns.
Mechanistic Context: The Origin of Regioisomerism
Pyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen sites. Regioselectivity is governed by a competition between steric hindrance and electronic control .
-
Steric Control: Alkylation generally favors the less hindered nitrogen (distal to bulky substituents).
-
Electronic Control: In the absence of steric bias, alkylation often occurs at the nitrogen adjacent to electron-withdrawing groups (EWG) due to lone-pair localization, though this is solvent-dependent.
Figure 1: Mechanistic pathway of pyrazole alkylation showing the divergence into N1 and N2 regioisomers.
Comparative Analysis of Analytical Methods
The following table compares the reliability of common analytical techniques for this specific isomer problem.
| Method | Reliability | Key Indicator | Limitation |
| 1H NMR | Moderate | Chemical shift of N-CH protons. | Shifts are solvent-dependent and overlap frequently. |
| 13C NMR | High | C3 vs. C5 Chemical Shift Rule. | Requires sufficient sample concentration. |
| HMBC | Definitive | Requires assignment of ring carbons first. | |
| NOESY | Definitive | Spatial proximity of N-Alkyl to Substituent. | Fails if substituents lack protons (e.g., -Cl, -Br). |
| X-Ray | Absolute | Direct structural visualization. | Requires single crystal growth (often difficult for oils). |
The "Gold Standard" Analytical Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow assumes you have isolated a pure isomer or a mixture enriched in one component.
Step 1: 13C NMR Analysis (The C3 > C5 Rule)
For 1-substituted pyrazoles, the chemical environment of the ring carbons is distinct.
-
Rule: The carbon adjacent to the substituted nitrogen (C5 ) is typically shielded (resonates upfield) relative to the carbon adjacent to the pyridine-like nitrogen (C3 ).
-
Diagnostic Range:
-
C3 (adjacent to N2):
~145 – 155 ppm[3] -
C5 (adjacent to N1):
~128 – 140 ppm -
C4:
~100 – 110 ppm (Most shielded)
-
Note: If the pyrazole has methyl substituents, the C3-Me carbon (
Step 2: 2D NMR Confirmation (HMBC & NOESY)
This step validates the 13C assignment and confirms the position of the N-alkyl group.
A. HMBC (Heteronuclear Multiple Bond Correlation)
Look for the 3-bond coupling (
-
Observation: The N-alkyl protons will show a strong cross-peak to C5 .
-
Logic: Once you identify C5 via HMBC, check its chemical shift. If C5 corresponds to the carbon bearing your substituent (e.g., a phenyl ring's attachment point), you have the 1,5-isomer . If C5 corresponds to a CH (or a different substituent), you have the 1,3-isomer .
B. NOESY (Nuclear Overhauser Effect Spectroscopy) Look for through-space interactions.
-
1,5-Isomer (N1-Alkyl, C5-Substituent): Strong NOE between N-Alkyl protons and the Substituent protons (e.g., ortho-protons of a phenyl group).
-
1,3-Isomer (N1-Alkyl, C3-Substituent): Strong NOE between N-Alkyl protons and the H5 ring proton (since position 5 is unsubstituted).
Experimental Case Study: 3,5-Dimethyl-1-Phenylpyrazole
The following data illustrates the discrimination of isomers using the protocols above.
Compound: 1-Phenyl-3,5-dimethylpyrazole (N1-Phenyl, C3-Me, C5-Me) vs. 1-Phenyl-2,X-isomer (hypothetical comparison).
| Nucleus | Position | Chemical Shift ( | Assignment Logic |
| 1H | N-Ph | 7.40 (m) | Aromatic multiplet. |
| 1H | C3-Me | 2.28 | Deshielded relative to C5-Me. |
| 1H | C5-Me | 2.18 | Shielded (steric compression/electronic effect). |
| 1H | H4 | 6.00 | Characteristic pyrazole CH. |
| 13C | C3 | 148.5 | Downfield (adjacent to N=). |
| 13C | C5 | 139.2 | Upfield (adjacent to N-Ph). |
| 13C | C4 | 107.0 | Typical C4 range. |
Key Validation:
In the HMBC spectrum of a related N-methyl derivative, the N-Methyl protons (
Decision Tree for Isomer Assignment
Use this logic flow to determine your product's structure.
Figure 2: Analytical decision tree for assigning pyrazole regioisomers.
References
-
Regioselective Synthesis and NMR Characterization
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:The Journal of Organic Chemistry (via ACS Figshare).
-
URL:[Link]
-
HMBC/NOESY Methodology
- Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Source:Molecules (KTU).
-
URL:[Link]
-
13C NMR Chemical Shift Data
- Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Source:Canadian Journal of Chemistry.
-
URL:[Link]
-
Crystal Structure Evidence
Sources
A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Quest for Atomic-Level Certainty
In the landscape of medicinal chemistry and materials science, few heterocyclic scaffolds command as much attention as pyrazole.[1][2] This five-membered aromatic ring, with its two adjacent nitrogen atoms, is a cornerstone in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the kinase inhibitor ruxolitinib.[3][4] Its remarkable versatility and broad spectrum of biological activities—spanning anticancer, antimicrobial, and anti-inflammatory properties—make it a "privileged scaffold" in modern drug discovery.[5][6][7]
The synthesis of novel pyrazole derivatives is a vibrant and rapidly advancing field.[6][8] However, the synthesis of a new molecule is only the beginning of its story. To understand its function, predict its behavior, and ultimately unlock its therapeutic potential, we must determine its precise three-dimensional structure. This is where the challenge truly lies. How are the atoms arranged in space? What is the absolute stereochemistry? How do molecules interact with each other in the solid state? Answering these questions with unambiguous certainty is paramount.
While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, they fall short of delivering a definitive 3D portrait of the molecule in its solid form. For this, we turn to the gold standard: Single-Crystal X-ray Diffraction (SC-XRD) . This guide provides an in-depth, experience-driven comparison of SC-XRD with other analytical methods, complete with a detailed protocol for its application to novel pyrazole compounds, demonstrating why it remains the most powerful and indispensable tool for structural elucidation in this critical area of research.[9]
The Decisive Power of SC-XRD: A Comparative Analysis
Choosing the right analytical tool is a critical decision driven by the specific questions a researcher needs to answer. For novel pyrazole compounds, where subtle structural variations can drastically alter biological activity, the comprehensive data from SC-XRD is often essential.
| Technique | Information Obtained | Sample Requirements | Key Advantages | Critical Limitations |
| Single-Crystal XRD (SC-XRD) | Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions (packing), polymorphism.[9][10] | A single, high-quality crystal (typically 0.1-0.3 mm). | Provides the most complete and definitive structural data; the "gold standard" for structure proof.[9] | Crystal growth can be a significant bottleneck; provides no information on bulk sample purity.[11] |
| Powder XRD (PXRD) | Crystalline phase identification, bulk sample purity, unit cell parameters (for known structures).[12] | Microcrystalline powder (mg to g scale). | Fast, non-destructive, excellent for quality control and polymorphism screening. | Does not determine the atomic structure of a novel compound; peak overlap can obscure information.[13] |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Molecular connectivity, solution-state conformation, relative stereochemistry. | Soluble sample (mg scale). | Excellent for determining the constitution of a molecule in solution; essential for initial characterization. | Provides no information on solid-state packing; can be ambiguous for complex stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns (connectivity clues). | Small amount of sample (µg to ng). | Extremely sensitive, provides exact mass and formula. | Yields no information about 3D structure or isomerism (e.g., enantiomers, diastereomers). |
As the table illustrates, while each technique offers valuable pieces of the puzzle, only SC-XRD provides the complete picture. A study comparing powder and single-crystal diffraction data for a series of multipyrazole compounds confirmed that while PXRD can verify unit cell dimensions, the initial, definitive structure determination relies on the single-crystal method.[12] For drug development professionals, understanding the precise intermolecular interactions (like hydrogen bonds and π-π stacking) revealed by SC-XRD is critical for predicting properties like solubility and crystal packing, which directly impact formulation and bioavailability.
A Practical Workflow: From Synthesized Powder to Refined Structure
The journey from a newly synthesized pyrazole powder to a publication-quality crystal structure is a multi-step process that combines careful technique with a degree of artistry. The following workflow represents a field-proven approach.
Caption: The overall workflow from a synthesized pyrazole to a final crystal structure.
Part 1: The Art of Crystal Growth for Pyrazole Compounds
The most significant bottleneck in SC-XRD is obtaining a high-quality single crystal.[11] This process is often more empirical than theoretical, requiring patience and systematic screening. For small organic molecules like pyrazoles, several methods are highly effective.
Causality Behind Method Selection: The choice of crystallization method is dictated by the compound's solubility, quantity, and thermal stability. A decision-making framework can guide this process.
Caption: A decision tree for selecting a suitable crystallization method for pyrazoles.
Detailed Protocol: Crystallization by Vapor Diffusion
This technique is arguably the most successful for obtaining high-quality crystals from milligram quantities of material, making it ideal for novel pyrazole discovery where sample availability is limited.[14][15]
Principle: A solution of the pyrazole in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to slow, controlled crystal growth.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent that readily dissolves your pyrazole compound (e.g., Dichloromethane, Chloroform, Ethyl Acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., Hexane, Pentane, Diethyl Ether). The anti-solvent should be more volatile than the solvent.
-
Preparation: Prepare a nearly saturated solution of your pyrazole (1-5 mg) in the good solvent (0.5 mL) in a small, open vial (e.g., a 1-dram vial).
-
Assembly: Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial). Carefully add 2-3 mL of the anti-solvent to the bottom of the larger jar, ensuring it does not splash into the inner vial.
-
Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.
-
Patience: Store the sealed system in a vibration-free location at a constant temperature (e.g., a quiet corner of a lab bench or a refrigerator). Do not disturb the setup.[16] Crystals may form over a period of several days to weeks.
Part 2: The SC-XRD Experiment and Data Analysis
Once a suitable crystal is obtained, the X-ray diffraction experiment can be performed. This protocol is based on common procedures used for novel pyrazole derivatives.[17][18]
Step-by-Step Methodology:
-
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks under a polarizing microscope. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).
-
Data Collection: Mount the loop on the goniometer head of the diffractometer (e.g., an Agilent or Bruker diffractometer with a CCD or CMOS detector).[17] A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection Strategy: Based on the crystal system, the instrument software calculates an optimal strategy to collect a full, redundant dataset, ensuring all unique reflections are measured multiple times. This typically involves a series of scans through different crystal orientations. Data is collected using a monochromatic X-ray source (e.g., Cu-Kα or Mo-Kα radiation).[17]
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The spots are integrated to determine their intensities, and corrections are applied for factors like Lorentz and polarization effects. This step yields a reflection file (e.g., an HKL file).
-
Structure Solution: The phase problem is solved using direct methods or charge-flipping algorithms (e.g., using software like SHELXT or SUPERFLIP). This provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. This is typically performed using full-matrix least-squares on F² with programs like SHELXL.[19] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service. Key metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF) indicate the quality of the final model. The output is a Crystallographic Information File (CIF).
Case Study: Unveiling the Supramolecular Architecture of a Novel Pyrazole
The true power of SC-XRD is exemplified in its ability to reveal not just the molecule itself, but how it arranges in the solid state. In the structural analysis of newly synthesized pyrazole derivatives, SC-XRD has been instrumental in confirming their molecular structures.[18][20] For example, in one study, the structures of two pyrazole analogs were determined, crystallizing in triclinic and monoclinic systems, respectively.[20] The analysis provided precise lattice parameters and confirmed the bonding characteristics, which are crucial for understanding the compound's properties.[20]
Example Crystallographic Data Table for a Pyrazole Derivative:
| Parameter | Value |
| Empirical formula | C₁₅H₁₀BrN₃O |
| Formula weight | 328.17 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.348(2) |
| b (Å) | 9.793(2) |
| c (Å) | 16.366(4) |
| α (°) | 87.493(6) |
| β (°) | 87.318(6) |
| γ (°) | 84.676(6) |
| Volume (ų) | 1485.4(6) |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.03 |
| Data adapted from a representative pyrazole structure.[18][20] |
This level of detail is unattainable with other techniques. It allows researchers to visualize non-covalent interactions, such as the C–H···O hydrogen bonds and π···π stacking interactions that often govern the crystal packing of pyrazole-containing compounds. These interactions are fundamental to crystal engineering and understanding the physicochemical properties of the solid material.
Conclusion
For researchers and drug developers working with novel pyrazole compounds, single-crystal X-ray diffraction is not merely an analytical technique; it is the definitive arbiter of molecular truth. It provides an unparalleled, high-resolution view into the atomic world, revealing the precise architecture of these therapeutically vital molecules. While other methods like NMR and MS are essential for preliminary characterization, SC-XRD delivers the unambiguous 3D structural data required for intellectual property claims, understanding structure-activity relationships, and guiding rational drug design. Mastering the art of crystallization and the science of diffraction is, therefore, a critical skill set for any scientist aiming to innovate in this competitive and impactful field.
References
-
Patel, M. B., et al. (2020). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. NIScPR Online Periodical Repository. [Link]
-
NIScPR. (2020). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. NIScPR Online Periodical Repository. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]
-
Houssam, B., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]
-
OUCI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]
-
Thakor, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Arias-Gómez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Thakor, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Chen, X., et al. (2012). X-ray powder diffraction studies of multipyrazole series compounds. Cambridge University Press & Assessment. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Portilla, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Publisher. [Link]
-
Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
-
Unknown. (n.d.). crystallization of small molecules. Publisher. [Link]
-
Unknown. (2006). Crystallisation Techniques. University of Canterbury. [Link]
-
Singh, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
-
Seferoğlu, Z. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Unknown. (n.d.). Guide for crystallization. Publisher. [Link]
-
Sönmez, G. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]
-
Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
-
Sheldrick, G. M. (2015). SHELXL: enhanced instructions for the refinement of crystal structures. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]
-
El-Gaby, M. S. A., et al. (2022). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PMC. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
-
Papa, R., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
-
ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]
-
Liu, P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]
-
ResearchGate. (2016). How can I evaluate a Single crystal data from powder XRD? ResearchGate. [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
-
St. Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Research Park, SPbU. [Link]
-
Reguera, E. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
Vinusha, H. M., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rroij.com [rroij.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 10. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 11. sptlabtech.com [sptlabtech.com]
- 12. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04873J [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Foundational Principle: Chemical Characterization for Safe Disposal
The safe disposal of any laboratory chemical begins with a thorough understanding of its structure and potential hazards. 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole is a complex molecule, and its disposal pathway is dictated by three key structural features:
-
Halogenated Benzyl Group: The presence of a bromine atom on the benzyl ring classifies this compound as a halogenated organic compound . This is the most critical determinant for its waste stream segregation.[1][2] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3]
-
Pyrazole Core: A nitrogen-containing heterocyclic aromatic ring. Pyrazole derivatives have a wide range of biological activities, and as such, should be handled as potentially bioactive and toxic.[4]
-
Ethoxy Ether Group: The ethoxy (-O-CH₂CH₃) functional group makes this an ether. While less prone to peroxide formation than substances like diethyl ether or tetrahydrofuran, this feature reinforces the need to treat it as a flammable organic solvent waste.[5]
Based on this analysis, all waste containing this compound must be treated as Hazardous Halogenated Organic Waste .[6][7] Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated waste.[1][6]
Table 1: Chemical & Hazard Profile Summary
| Property | Value / Information | Source |
| IUPAC Name | 1-(3-bromobenzyl)-4-ethoxy-1H-pyrazole | - |
| Molecular Formula | C₁₂H₁₃BrN₂O | - |
| Classification | Halogenated Organic Waste | [2][3] |
| Anticipated Hazards | May be harmful if swallowed or in contact with skin.[8] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[10] | [8][9][10] |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | [11][12] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a robust barrier between you and the potential hazard. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate PPE to minimize exposure.[13][14]
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a significant splash risk, use a full-face shield over the goggles.
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are standard, but always consult the glove manufacturer's compatibility chart for specific breakthrough times, especially if the compound is in a solvent.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage, from generation to collection. All steps involving the transfer of waste must be performed within a certified chemical fume hood.[1][3]
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA guidelines, hazardous waste should be accumulated at or near its point of generation in an SAA.[15][16]
-
Location: Choose a location within the lab that is under the direct control of laboratory personnel (e.g., inside a designated cabinet or a secondary containment tray within a fume hood).
-
Control: The SAA must be managed by the operator of the process generating the waste.[15]
Step 2: Select the Correct Waste Container
The integrity of the waste stream starts with the container.
-
Material: Use a clean, chemically compatible container. A glass bottle with a screw-top cap is typically preferred for organic solvent waste.[5]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a tightly sealing lid to prevent leaks and vapor release.[11][15]
-
Venting: Do not use a funnel that remains open to the atmosphere; the container must be kept closed except when actively adding waste.[15]
Step 3: Proper and Complete Labeling (At Point of First Use)
A waste container must be labeled before or at the moment the first drop of waste is added.[6] An improperly labeled container is a serious safety and compliance violation. The label must be a designated "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department and must include:
-
The words "Hazardous Waste" .[15]
-
A clear listing of all chemical constituents by their full names (no abbreviations or formulas).[6][15] For example: "Waste this compound in Dichloromethane."
-
The approximate percentage of each component .
-
The relevant hazard characteristics (e.g., Flammable, Toxic).[3]
-
The name of the principal investigator and the laboratory location.
Step 4: Waste Segregation and Accumulation
-
Segregation: This is the most critical step. Add waste containing this compound only to a container explicitly labeled for "Halogenated Organic Waste." [1][2][6][7] Mixing halogenated and non-halogenated waste is a costly and dangerous mistake.[3]
-
Accumulation: Carefully transfer the waste into the labeled container inside a chemical fume hood. Secure the cap immediately after.
Step 5: Storage and Final Disposal
-
Storage: Store the sealed waste container in your designated SAA, within a secondary containment tray to catch any potential leaks.
-
Requesting Pickup: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS office.[15] Do not overfill containers. EHS or a licensed waste disposal company will then transport the waste for proper disposal in accordance with EPA regulations.[17]
Disposal of Empty Containers
The original container of this compound must also be disposed of as hazardous waste.
-
Thoroughly empty all contents.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered acutely hazardous waste and must be collected and added to your halogenated organic waste container. For highly toxic chemicals, the first three rinses must be collected.[18]
-
After rinsing and air-drying, deface the original label and dispose of the container according to your institutional policy for clean lab glass or plastic.
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is critical to ensure safety.
-
Assess the Situation:
-
Minor Spill (manageable by lab personnel): If the spill is small, contained, and does not pose an immediate respiratory hazard, proceed with cleanup.
-
Major Spill (requires assistance): If the spill is large, has spread widely, involves a highly volatile solvent, or you feel unsure, evacuate the area immediately. Close the door, post a warning sign, and contact your institution's emergency response team (EHS).[3]
-
-
Cleanup of a Minor Spill:
-
Ensure you are wearing the full, appropriate PPE.
-
Contain the spill by surrounding the area with an inert absorbent material (e.g., vermiculite, kitty litter, or a chemical spill pad).
-
Work from the outside in, absorb the spilled material.
-
Place all used absorbent materials and contaminated items into a heavy-duty plastic bag or a sealable container.
-
Label the container as "Hazardous Waste" with a full description of the contents.
-
Arrange for pickup with your other hazardous waste.[3]
-
Visual Workflow and Decision Guides
To provide at-a-glance procedural clarity, the following diagrams illustrate the core disposal workflow and spill response logic.
Caption: Standard operating procedure for the disposal of this compound.
Caption: Decision-making flowchart for responding to a chemical spill.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
- U.S. Department of Labor. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(3-Bromobenzyl)-1H-imidazole.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Product name not specified.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Benzyl ether.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazol-3-amine.
- MilliporeSigma. (2025, May 7). SAFETY DATA SHEET - Product name not specified.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Magnesium bromide ethyl etherate.
- National Center for Biotechnology Information. (n.d.). 1-benzyl-4-bromo-1H-pyrazole.
- Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES....
- Northeast Document Conservation Center. (n.d.). Hazardous Waste Disposal.
- Spectrum Chemical. (2016, November 29). SAFETY DATA SHEET - 2-Bromoethyl Ethyl Ether.
- Combi-Blocks. (2023, July 5). JR-0479 - Safety Data Sheet.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(3-Bromophenyl)-1H-pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Bis(2-bromoethyl) ether.
- University of Wisconsin-Madison. (2023, February 27). Hazardous Waste Disposal Guide.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Princeton University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- TCI Chemicals. (2025, January 29). SAFETY DATA SHEET - 2-Bromo-1-propene.
- Dartmouth College. (n.d.). Laboratory Hazardous Waste Disposal Guideline.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. osha.gov [osha.gov]
- 15. research.columbia.edu [research.columbia.edu]
- 16. epa.gov [epa.gov]
- 17. sustainable-markets.com [sustainable-markets.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
